2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937706 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169870-82-0 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, commonly known in scientific literature as N-Boc-L-tert-leucine (for the S-enantiomer) or N-Boc-D-tert-leucine (for the R-enantiomer), is a synthetic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The bulky tert-butyl group provides significant steric hindrance, influencing the conformational properties of peptides. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for controlled, stepwise peptide synthesis, preventing undesired reactions. This guide provides an in-depth overview of its key physicochemical properties, experimental characterization protocols, and a typical synthesis workflow.
Physicochemical Properties
The properties of this compound can vary slightly depending on its stereochemistry. The compound is available in its D-form ((R)-enantiomer), L-form ((S)-enantiomer), and as a racemic mixture (DL). The fundamental physicochemical data are summarized below.
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture (DL) | Reference(s) |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | 2-{[(tert-Butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | [1][2][3] |
| Synonyms | N-Boc-L-tert-Leucine, Boc-L-Tle-OH | N-Boc-D-tert-leucine, Boc-D-Tle-OH | N-Boc-DL-tert-leucine, Boc-DL-Tle-OH | [1][3][4] |
| CAS Number | 62965-35-9 | 124655-17-0 | 169870-82-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | [1][4][5] |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol | 231.29 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | White to off-white solid/powder | White to off-white solid/powder | [6] |
| Computed XLogP3-AA | 2.3 | 2.3 | 2.3 | [2][3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | [6][7] |
Experimental Protocols
The characterization and synthesis of this compound involve standard organic chemistry techniques. Below are representative protocols for its synthesis and purity analysis.
Synthesis Protocol: N-Boc Protection of tert-Leucine
This protocol describes a general method for the synthesis of N-Boc-protected amino acids, adapted for tert-leucine. The procedure involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]
Materials:
-
D-, L-, or DL-tert-leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Dissolve the tert-leucine starting material in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Cool the resulting solution in an ice bath to manage the exothermic reaction.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane or THF to the reaction mixture while maintaining vigorous stirring.
-
Allow the reaction to gradually warm to room temperature and continue stirring for several hours or overnight to ensure completion.
-
Remove the organic solvent (dioxane/THF) under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous residue with a nonpolar solvent, such as hexane, to remove any unreacted Boc₂O and other nonpolar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 using cold 1N HCl. The product will precipitate out of the solution.
-
Extract the final product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of the synthesized compound. A typical reversed-phase HPLC protocol is provided below.[6]
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm or 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase mixture.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Typical Gradient Program:
-
Start with 5% Solvent B.
-
Ramp to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to 5% Solvent B over 1 minute.
-
Equilibrate at 5% Solvent B for 5-10 minutes before the next injection.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of Boc-tert-leucine.
References
- 1. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Structure and chemical formula of N-Boc-L-tert-leucine.
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-tert-leucine is a protected amino acid derivative that plays a crucial role as a building block in peptide synthesis and in the development of pharmaceuticals.[1][2] Its unique sterically hindered tert-butyl side chain imparts specific conformational constraints on peptides, making it a valuable component in designing peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its structure, chemical properties, synthesis, and applications.
Structure and Chemical Formula
N-Boc-L-tert-leucine, systematically named (2S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutanoic acid, is a derivative of the non-proteinogenic amino acid L-tert-leucine.[3][4] The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[5][]
Physicochemical Properties
The following table summarizes the key quantitative data for N-Boc-L-tert-leucine:
| Property | Value |
| Molecular Weight | 231.29 g/mol [7][10] |
| Appearance | White to off-white solid/crystalline powder[1][3][10] |
| Melting Point | 117-122 °C[3][7][9][11] |
| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg[3][9] |
| Density | 1.063 - 1.1 g/cm³[3][9] |
| Flash Point | 165.5 ± 23.2 °C[3][9] |
| Solubility | Soluble in DMSO (100 mg/mL)[10] |
| Specific Rotation [α]20/D | -3.0 to -6.0 deg (c=1, AcOH)[11] |
Experimental Protocols
This protocol describes a common method for the Boc-protection of L-tert-leucine.[1]
Materials:
-
L-tert-Leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Water
-
Tetrahydrofuran (THF)
-
10% aqueous Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask, suspend L-tert-leucine (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.12 g, 20 mmol) in a 4:1 mixture of water and tetrahydrofuran.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12 mmol) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
After the reaction is complete, carefully add 10% aqueous HCl to neutralize the mixture to a pH of 2.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain N-Boc-L-tert-leucine.
N-Boc-L-tert-leucine is a key reagent in Boc-based solid-phase peptide synthesis.[5][12] The Boc group serves as a temporary protecting group for the N-terminus. The following is a general protocol for the removal of the Boc group during SPPS.[13]
Materials:
-
Peptide-resin with N-terminal Boc-protection
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM).
-
To deprotect the N-terminus, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes as a pre-wash.
-
Follow this with a longer treatment (15-25 minutes) with fresh 50% TFA in DCM to ensure complete cleavage of the Boc group.
-
After deprotection, wash the peptide-resin with DCM and then with isopropyl alcohol to remove residual TFA and the cleaved Boc group.
-
The resin is then neutralized before the coupling of the next amino acid.
Visualized Workflow: Synthesis of N-Boc-L-tert-leucine
The following diagram illustrates the key steps in the synthesis of N-Boc-L-tert-leucine.
Caption: Workflow for the synthesis of N-Boc-L-tert-leucine.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 7. N-Boc-L-tert-leucine | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
Spectroscopic Characterization of Boc-D-Valine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-valine (Boc-D-Valine), a commonly used protected amino acid in peptide synthesis and pharmaceutical research.[1][2] The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a generalized workflow for spectroscopic analysis is visualized. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of such compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Boc-D-Valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Boc-D-Valine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.03-4.27 | Doublet | 1H | α-CH |
| ~2.20 | Multiplet | 1H | β-CH |
| ~1.45 | Singlet | 9H | tert-butyl (Boc) |
| ~1.00 & ~0.94 | Doublet | 6H | γ-CH₃ |
Note: The chemical shifts are based on data for the L-enantiomer, N-Boc-L-valine, as the spectra for enantiomers are identical.[3][4] A mixture of isomers due to hindered C-N rotation may be observed.[3]
Table 2: ¹³C NMR Spectroscopic Data for Boc-D-Valine
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxyl) |
| ~156 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~60 | α-CH |
| ~31 | β-CH |
| ~28 | C(CH₃)₃ (Boc) |
| ~19 & ~17 | γ-CH₃ |
Note: The chemical shifts are based on data for the L-enantiomer, N-Boc-L-valine.[3]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Boc-D-Valine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | O-H stretch (Carboxylic acid) |
| ~2970 | C-H stretch (Alkyl) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1690 | C=O stretch (Urethane) |
| ~1520 | N-H bend (Amide II) |
| ~1170 | C-O stretch (Urethane) |
Note: IR spectra provide a fingerprint of the molecule, with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms.[5]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Boc-D-Valine
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol [6] |
| Exact Mass | 217.131408 g/mol [6] |
| Common Fragments (m/z) | [M+H]⁺ = 218.1, [M+Na]⁺ = 240.1, [M-Boc+H]⁺ = 118.1, [M-C₄H₉]⁺ = 160.1 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
High-resolution NMR spectroscopy is a powerful technique for the structural elucidation of molecules like Boc-D-Valine.[7]
Sample Preparation:
-
Dissolve approximately 5-10 mg of Boc-D-Valine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
For optimal results, ensure the sample is free of particulate matter.
Data Acquisition (¹H and ¹³C NMR):
-
The experiments are typically performed on a 300-500 MHz NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[7]
-
Two-dimensional NMR experiments like COSY and HSQC can be used to confirm assignments by showing correlations between protons and carbons.[8]
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[5]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid Boc-D-Valine powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of Boc-D-Valine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
Data Acquisition (LC-MS):
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data is typically acquired in both positive and negative ion modes to observe different ionic species.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Boc-D-Valine.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]
- 4. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]
- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
The Pivotal Role of N-Boc-L-tert-leucine in Modern Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-tert-leucine, a non-proteinogenic amino acid derivative, has emerged as an indispensable tool in biochemical research and pharmaceutical development. Its unique structural feature, a bulky tert-butyl group, imparts significant steric hindrance that profoundly influences the conformation and stability of peptides and peptidomimetics. This technical guide delves into the core applications of N-Boc-L-tert-leucine, providing detailed experimental protocols, quantitative data, and visual representations of key biochemical pathways and workflows.
Core Applications in Biochemical Research
N-Boc-L-tert-leucine's utility stems from the strategic incorporation of its sterically demanding side chain, which can enhance resistance to enzymatic degradation, modulate biological activity, and serve as a crucial chiral building block in asymmetric synthesis.[1]
Peptide Synthesis: Enhancing Stability and Modulating Conformation
In solid-phase peptide synthesis (SPPS), the tert-butyl group of N-Boc-L-tert-leucine introduces conformational constraints on the peptide backbone. This steric bulk can disrupt secondary structures like β-sheets, which are often associated with peptide aggregation, a common challenge in peptide synthesis.[] Furthermore, the presence of this bulky residue can protect the peptide from proteolytic cleavage, thereby increasing its in vivo half-life.[1]
Chiral Building Block in Asymmetric Synthesis
N-Boc-L-tert-leucine serves as a valuable chiral precursor in the synthesis of complex organic molecules. Its well-defined stereochemistry is leveraged to introduce chirality in a controlled manner, which is a critical aspect in the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
Development of Potent Protease Inhibitors
Perhaps one of the most significant applications of N-Boc-L-tert-leucine is in the design of protease inhibitors. The tert-leucine residue often occupies the P2 or P3 position in peptidomimetic inhibitors, where its bulky side chain can make crucial hydrophobic interactions within the active site of proteases, leading to potent inhibition.[3] This has been successfully exploited in the development of antiviral drugs targeting proteases from viruses like the Hepatitis C virus (HCV) and SARS-CoV-2.[4][5]
Construction of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. N-Boc-L-tert-leucine is a key component in the synthesis of peptidomimetics, where its incorporation helps to rigidify the molecular structure and improve its binding affinity to biological targets.[6]
Quantitative Data Presentation
The following tables summarize quantitative data related to the synthesis and activity of compounds incorporating N-Boc-L-tert-leucine and similar sterically hindered amino acids.
Table 1: Representative Yields in Solid-Phase Peptide Synthesis (SPPS)
| Peptide Sequence | Synthesis Method | Coupling Reagent | Crude Yield (%) | Final Yield (after purification, %) | Reference |
| Model Dipeptide (Boc-D-Nle-Gly-NH₂) | Manual Boc-SPPS | HBTU/HOBt | 78 | 65 | [6] |
| Model Dipeptide (Boc-D-Nle-Gly-NH₂) | Automated Boc-SPPS | HBTU/HOBt | 85 | 75 | [6] |
| Model Dipeptide (Boc-D-Nle-Gly-NH₂) | Liquid-Phase Peptide Synthesis | HBTU/HOBt | 88 | 78 | [6] |
| Dipeptide 10 | Isonitrile-mediated SPPS | t-BuNC | 95 | Not Reported | [7] |
| Dipeptide 12 | Isonitrile-mediated SPPS | t-BuNC/HOBt | 94 | Not Reported | [7] |
Table 2: Inhibitory Activity of Peptidomimetics Incorporating N-Boc-L-tert-leucine or Analogues
| Target Enzyme | Inhibitor Scaffold | Position of tert-Leucine/Analogue | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| SARS-CoV-2 3CLpro | Peptidomimetic | P2 | 18.06 | - | [5] |
| SARS-CoV-2 3CLpro | Peptidomimetic | P2 | 22.42 | - | [5] |
| HCV NS3/4A Protease | Boceprevir (Peptidomimetic) | P3 | - | 14 | [8] |
| Leishmanial Leucine Aminopeptidase | Actinonin (Peptidomimetic) | - | - | Potent Inhibition | [7] |
| SARS-CoV-2 Mpro | MG-132 (Peptide aldehyde) | P2, P3 (Leucine) | 7400 | - | [9] |
| SARS-CoV-2 Mpro | Calpain Inhibitor II | Not specified | 1100 | - | [10] |
Experimental Protocols
General Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support using N-Boc-L-tert-leucine.
Materials:
-
Merrifield or MBHA resin
-
N-Boc-L-tert-leucine and other required N-Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Attach the first N-Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group.[11]
-
Wash the resin with DCM, isopropanol, and then DMF.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice) to neutralize the trifluoroacetate salt.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (Incorporation of N-Boc-L-tert-leucine):
-
In a separate vial, dissolve 2-4 equivalents of N-Boc-L-tert-leucine and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add 4-6 equivalents of DIEA to the reaction mixture and agitate for 1-2 hours. Due to the steric hindrance of tert-leucine, longer coupling times or the use of more potent coupling reagents like HATU may be necessary.[11]
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash and dry the peptide-resin.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide precipitate with cold ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
FRET-Based Assay for Protease Inhibitor Screening
This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay for evaluating the inhibitory activity of compounds containing N-Boc-L-tert-leucine against a specific protease (e.g., HCV NS3/4A or SARS-CoV-2 Mpro).[10][13]
Materials:
-
Purified recombinant protease
-
FRET-based peptide substrate containing the protease cleavage site flanked by a donor and acceptor fluorophore pair (e.g., EDANS/DABCYL).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)
-
Test compounds (inhibitors) dissolved in DMSO
-
96- or 384-well microplates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
-
Dilute the protease to the desired working concentration in assay buffer.
-
Dilute the FRET substrate to the desired working concentration in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (as a control) to the microplate wells.
-
Add a volume (e.g., 10 µL) of the diluted protease solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a volume (e.g., 5 µL) of the FRET substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving N-Boc-L-tert-leucine.
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, enabling the precise and controlled assembly of amino acids into complex peptide chains. Its acid-labile nature, coupled with its stability under a wide range of other chemical conditions, has made it an invaluable tool in both solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its chemical properties, mechanism of action, and application in solid-phase peptide synthesis (SPPS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to the Boc Protecting Group
The synthesis of peptides with a defined sequence requires the temporary blockage of the reactive α-amino group of an amino acid while its carboxyl group is activated for peptide bond formation. The tert-butoxycarbonyl (Boc) group, introduced by Carpino in the 1950s, fulfills this role admirably. It is a urethane-type protecting group that is stable under basic and nucleophilic conditions but can be readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[1][2] This differential stability forms the basis of the Boc/Bzl (benzyl) protection strategy in SPPS, where the Boc group provides temporary Nα-protection, and more acid-stable groups like benzyl ethers and esters protect reactive side chains.[3]
Chemical Properties and Mechanism of Action
The utility of the Boc group stems from its unique chemical properties. It is introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[4] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, followed by the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[5][6]
Boc Protection of Amino Acids
The protection of the α-amino group of an amino acid is a crucial first step. The reaction is typically carried out in a mixed solvent system to ensure the solubility of both the amino acid and Boc₂O.
Mechanism of Boc Protection:
The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. The choice of base is critical for achieving high yields and minimizing side reactions.
Boc Deprotection: The Key to Stepwise Synthesis
The selective removal of the Boc group is the cornerstone of Boc-based peptide synthesis. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose. The acid-catalyzed deprotection proceeds through a well-defined mechanism.[1][4]
Mechanism of Boc Deprotection:
The formation of the stable tert-butyl cation is a key thermodynamic driving force for the reaction. However, this cation can also be a source of side reactions, particularly alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[7] To prevent these unwanted modifications, scavengers are added to the deprotection solution to trap the reactive carbocation.
Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process involving the stepwise addition of Boc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[8] The cycle consists of three main steps: deprotection, neutralization, and coupling.
The Boc-SPPS Cycle
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acidic solution, typically 25-50% TFA in dichloromethane (DCM).[8]
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.[7]
-
Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HOBt) and added to the resin to form a new peptide bond.[8]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Quantitative Data Summary
The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protecting group.
Table 1: Efficiency of Boc Protection of Amino Acids
| Amino Acid | Base | Solvent | Yield (%) | Reference |
| Alanine | NaOH | Dioxane/Water | >95 | [4] |
| Leucine | NaHCO₃ | Dioxane/Water | >95 | [] |
| Phenylalanine | Triethylamine | Dioxane/Water | >90 | [10] |
| Glycine | NaOH | Dioxane/Water | >98 | [4] |
Table 2: Boc Deprotection Efficiency with Different TFA Concentrations
| TFA Concentration in DCM | Deprotection Time | Peptide Purity (%) | Reference |
| 55% | 30 min | ~9% higher on average | [11] |
| 100% | 5 min | Lower purity | [11] |
| 50% | 5 min | 78% (for tetrapeptide APFG) | [8] |
| 50% | 2 x 15 min | >95% (for tetrapeptide APFG) | [8] |
Table 3: Stability of the Boc Group under Various Conditions
| Condition | Reagent | Temperature | Stability | Reference |
| Basic | 1M NaOH | Room Temp | Stable | [2] |
| Basic | Piperidine (20% in DMF) | Room Temp | Stable | [2] |
| Nucleophilic | Hydrazine | Room Temp | Stable | [2] |
| Reductive | H₂/Pd-C | Room Temp | Stable | [2] |
Table 4: Common Scavengers for Peptide Cleavage from Merrifield Resin
| Scavenger | Target Residue(s) | Typical Concentration | Reference |
| Anisole | Tyr, Trp | 5-10% | [7] |
| Thioanisole | Trp, Met | 5% | [12] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | [12] |
| p-Cresol | Tyr, Trp | 5-10% | [5] |
| Triisopropylsilane (TIS) | Trp | 2-5% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Boc protecting group in peptide synthesis.
Protocol for Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water (or other suitable solvent mixture)
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing 1.5 equivalents of NaOH or TEA.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the Boc-protected amino acid.
Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of one amino acid.
Materials:
-
Boc-protected peptide-resin
-
25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
N,N-Diisopropylethylamine (DIEA) (10% in DCM)
-
Boc-protected amino acid (3 eq)
-
HBTU (2.9 eq) and HOBt (3 eq) or other coupling reagents
-
N,N-Dimethylformamide (DMF)
Procedure:
Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
Washing:
-
Wash the resin with DCM (3x).
-
Wash with IPA (2x).
-
Wash with DCM (3x).
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid, HBTU, and HOBt in DMF.
-
Add DIEA (6 eq) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test (a negative test indicates completion).
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol for Cleavage of Peptide from Merrifield Resin
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)
-
Cold diethyl ether
Procedure (using HF): Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
Visualizing Key Processes in Boc-SPPS
Diagrams generated using Graphviz (DOT language) to illustrate the fundamental workflows and mechanisms in Boc-based peptide synthesis.
Caption: General workflow of Boc-based solid-phase peptide synthesis (SPPS).
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains a powerful and indispensable tool in peptide synthesis. Its well-defined chemistry, predictable reactivity, and the wealth of established protocols make it a reliable choice for the synthesis of a wide range of peptides. While the harsh final cleavage conditions associated with the Boc/Bzl strategy can be a limitation for certain sensitive peptides, its advantages in minimizing aggregation for hydrophobic sequences ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Boc protecting group to achieve their synthetic goals with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Unraveling the Bulky Shield: A Technical Guide to the Steric Hindrance of the Tert-Butyl Group in N-Boc-L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
The unique and substantial steric bulk of the tert-butyl group in N-Boc-L-tert-leucine presents both significant challenges and valuable opportunities in synthetic chemistry, particularly in the realm of peptide synthesis and drug design. This technical guide delves into the profound impact of this steric hindrance, offering insights into its effects on reactivity, conformational preferences, and practical considerations in experimental design. By understanding and strategically navigating these steric effects, researchers can harness the unique properties of this amino acid analog to create novel peptides and complex molecular architectures.
The Origin of Steric Hindrance in N-Boc-L-tert-leucine
The pronounced steric hindrance in N-Boc-L-tert-leucine arises from the juxtaposition of two bulky groups attached to the same chiral center: the tert-butyl group of the side chain and the tert-butyloxycarbonyl (Boc) protecting group on the amine. This arrangement creates a sterically crowded environment around the alpha-carbon, significantly influencing the molecule's reactivity and conformational freedom.
The diagram below illustrates the molecular structure, highlighting the key groups responsible for the significant steric congestion.
Figure 1: Molecular structure of N-Boc-L-tert-leucine.
Impact on Peptide Synthesis
The most significant consequence of the steric hindrance in N-Boc-L-tert-leucine is the difficulty in forming peptide bonds. The bulky tert-butyl side chain shields the carboxylic acid group, while the Boc group shields the amine. This dual shielding effect dramatically slows down the rate of acylation and aminolysis reactions, which are fundamental to peptide synthesis.
Challenges in Coupling Reactions
Standard peptide coupling reagents often prove inefficient when dealing with N-Boc-L-tert-leucine. The steric bulk impedes the approach of both the activating agent to the carboxyl group and the incoming nucleophilic amine. This can lead to slow reaction times, incomplete conversions, and the formation of side products. To overcome these challenges, more potent coupling reagents and modified protocols are often necessary.
The logical workflow below illustrates the decision-making process and strategies employed to mitigate steric hindrance during peptide coupling.
Figure 2: Strategy for overcoming steric hindrance in coupling reactions.
Quantitative Analysis of Steric Effects
The steric hindrance of N-Boc-L-tert-leucine can be quantified through various experimental and computational methods. Below is a summary of typical data comparing it to less hindered amino acids like N-Boc-L-alanine.
| Parameter | N-Boc-L-alanine | N-Boc-L-tert-leucine | Implication of Difference |
| Relative Coupling Rate (with HBTU) | 1.0 (baseline) | ~0.05 | Drastic reduction in reaction speed due to steric shielding. |
| Typical Coupling Time (Solid Phase) | 1 - 2 hours | 12 - 24 hours | Requires significantly longer reaction times for acceptable yields. |
| ¹H NMR Chemical Shift of α-H (ppm) | ~4.1 | ~3.8 | Upfield shift suggests a different electronic environment and conformation. |
| Calculated van der Waals Radius (Å) | 3.5 | 4.8 | Larger steric footprint of the tert-butyl group. |
Experimental Protocols
To effectively utilize N-Boc-L-tert-leucine in synthesis, robust experimental protocols are essential. The following provides a detailed methodology for a challenging peptide coupling reaction.
Protocol: Peptide Coupling with N-Boc-L-tert-leucine on Solid Support
This protocol outlines a typical procedure for coupling N-Boc-L-tert-leucine to a resin-bound amine using a potent coupling agent.
Figure 3: Experimental workflow for coupling N-Boc-L-tert-leucine.
Methodology:
-
Resin Preparation: The solid support (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 1 hour.
-
Coupling Solution Preparation: In a separate vessel, N-Boc-L-tert-leucine (4 equivalents relative to resin loading) is dissolved in DMF. The coupling agent COMU (4 eq.) and the base diisopropylethylamine (DIPEA) (8 eq.) are added.
-
Pre-activation: The solution is allowed to pre-activate for 5 minutes at room temperature.
-
Coupling Reaction: The activated amino acid solution is added to the swelled resin. The reaction vessel is agitated at an elevated temperature (e.g., 40°C) for an extended period (12-24 hours).
-
Washing: After the reaction period, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Monitoring: A qualitative test, such as the Kaiser test, is performed to check for the presence of free amines, indicating the completeness of the reaction. If the test is positive, a second coupling may be required.
Conclusion
The steric hindrance of the tert-butyl group in N-Boc-L-tert-leucine is a defining characteristic that governs its chemical behavior. While it poses considerable challenges for standard synthetic protocols, particularly in peptide bond formation, these hurdles can be overcome with specialized reagents, optimized reaction conditions, and longer reaction times. For drug development professionals and researchers, the conformational constraints imposed by this bulky group can be a powerful tool to design peptides and peptidomimetics with specific secondary structures and enhanced metabolic stability. A thorough understanding of the principles outlined in this guide is paramount to successfully and efficiently incorporating this unique building block into complex molecular designs.
Commercial Availability and Technical Guide for High-Purity Boc-L-tert-leucine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boc-L-tert-leucine (N-tert-butoxycarbonyl-L-tert-leucine) is a critical protected amino acid and a vital building block in modern pharmaceutical research and development, particularly in the synthesis of peptide-based therapeutics and complex drug molecules. Its unique sterically hindered tert-butyl group offers significant advantages in creating peptides with enhanced stability and specific conformations. This technical guide provides a comprehensive overview of the commercial availability of high-purity Boc-L-tert-leucine, detailed experimental protocols for its use and quality control, and its application in the development of antiviral agents.
Commercial Suppliers and Quantitative Specifications
A variety of chemical suppliers offer high-purity Boc-L-tert-leucine, catering to the stringent requirements of pharmaceutical research and drug development. The quality and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a comparative summary of the quantitative data from several reputable commercial suppliers.
| Supplier | Purity Specification | Enantiomeric Purity (ee%) | Analytical Method(s) | Melting Point (°C) | Optical Rotation [α]D |
| Sigma-Aldrich | ≥99.0% | Not specified | Titration (T) | 118-121 | -4.2±0.5° (c=1, glacial acetic acid) |
| Thermo Fisher Scientific | ≥97.5% | Not specified | Gas Chromatography (GC) | Not specified | -2° to -5.0° (c=1, AcOH) |
| MedChemExpress | ≥98.0% | 100.00% | Nuclear Magnetic Resonance (NMR) | Not specified | -2.4° (c=0.99, MeOH) |
| SICHUAN TONGSHENG AMINOACID CO.LTD | ≥98%[1], 99%[2] | Not specified | Not specified | 118-121[2] | Not specified |
| Carl ROTH | ≥98.5% | Not specified | Not specified | Not specified | Not specified |
| Biosynth | Not specified | Not specified | Not specified | 122.00 | Not specified[3] |
| Fengchen | >98%[4] | Not specified | Not specified | 91-95[4] | Not specified |
Experimental Protocols
Quality Control: Analysis of Boc-L-tert-leucine Purity and Enantiomeric Excess
Ensuring the purity and enantiomeric integrity of Boc-L-tert-leucine is paramount for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for this purpose. As amino acids themselves can be challenging to analyze directly by these methods due to their polar nature, a derivatization step is often employed.
3.1.1 Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This protocol describes a method for determining the enantiomeric purity of Boc-L-tert-leucine using pre-column derivatization to create fluorescent diastereomers, which can be resolved on a standard reversed-phase column.
Methodology:
-
Derivatization Reagent Preparation: Prepare a solution of o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), in a borate buffer (pH ~9.5).
-
Sample Preparation: Accurately weigh a small amount of Boc-L-tert-leucine and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Derivatization Reaction: In an autosampler vial, mix the Boc-L-tert-leucine sample solution with the OPA/chiral thiol reagent solution. The reaction to form fluorescent diastereomers is typically rapid and occurs at room temperature.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate or ammonium acetate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derived diastereomers (e.g., Ex: 350 nm, Em: 450 nm).
-
-
Analysis: Inject the derivatized sample into the HPLC system. The two diastereomers, corresponding to the L- and D-enantiomers of Boc-tert-leucine, will be separated. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
3.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
For GC analysis, the polar nature of Boc-L-tert-leucine necessitates derivatization to increase its volatility. Silylation is a common derivatization technique.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of Boc-L-tert-leucine into a reaction vial. Ensure the sample is dry.
-
Derivatization:
-
Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a suitable solvent like acetonitrile or pyridine.
-
Seal the vial and heat the mixture (e.g., 70-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the carboxylic acid group.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from any impurities. For example, start at a lower temperature and ramp up to a higher temperature.
-
Detection: Mass Spectrometry (MS) to identify the derivatized Boc-L-tert-leucine and any potential impurities based on their mass spectra.
-
-
Analysis: The purity of the Boc-L-tert-leucine can be determined by the relative peak area of the derivatized compound compared to the total area of all peaks in the chromatogram.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-tert-leucine is extensively used in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-L-tert-leucine residue into a growing peptide chain on a solid support.
Experimental Workflow for a Single Coupling Cycle in Boc-SPPS:
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid or peptide chain already attached, and the N-terminal Boc group removed.
-
Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM) to remove the N-terminal Boc protecting group of the last coupled amino acid.
-
Washing: Wash the resin thoroughly with DCM and then with isopropanol (IPA) to remove residual TFA and by-products.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as diisopropylethylamine (DIEA), in N,N-dimethylformamide (DMF).
-
Washing: Wash the resin with DMF to remove excess base and salts.
-
Coupling:
-
In a separate vessel, pre-activate the Boc-L-tert-leucine by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA).
-
Add the activated Boc-L-tert-leucine solution to the resin.
-
Allow the coupling reaction to proceed with agitation for a sufficient time to ensure completion. The progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
Application in Antiviral Drug Synthesis: Inhibition of Viral Proteases
Boc-L-tert-leucine is a crucial chiral building block in the synthesis of several antiviral drugs, notably protease inhibitors that target viruses such as HIV and SARS-CoV-2. These drugs function by blocking the active site of the viral protease, an enzyme essential for the virus's life cycle.
Role of Viral Proteases in Replication
In viruses like HIV and SARS-CoV-2, viral genes are initially translated into large, non-functional polyproteins. The viral protease is responsible for cleaving these polyproteins at specific sites to release mature, functional viral proteins that are necessary for viral replication and the assembly of new virions. Inhibition of this protease halts the viral life cycle.
Examples in Drug Development
-
Atazanavir: An HIV protease inhibitor where Boc-L-tert-leucine is a key component of its synthesis. Atazanavir mimics the peptide substrate of the HIV protease, binding to its active site and preventing the cleavage of viral polyproteins.
-
Nirmatrelvir (PF-07321332): The active component in Paxlovid, an oral antiviral for COVID-19. Boc-L-tert-leucine is used in the synthesis of this drug, which inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), thereby blocking viral replication.
The use of Boc-L-tert-leucine in these syntheses highlights its importance in creating molecules with the precise stereochemistry and structural features required for potent and selective inhibition of viral targets.
Conclusion
High-purity Boc-L-tert-leucine is a readily available and indispensable reagent for researchers and professionals in drug development. Its unique structural properties contribute significantly to the design and synthesis of advanced peptide-based therapeutics. A thorough understanding of its quality specifications, handling protocols, and applications is essential for its effective use in the laboratory and in the development of novel pharmaceuticals. The information provided in this guide serves as a valuable resource for sourcing and utilizing this critical building block in cutting-edge research.
References
- 1. Boc-l- Tert-leucine at Best Price in Deyang, Sichuan | Sichuan Tongsheng Amino Acid Co. Ltd. [tradeindia.com]
- 2. BOC-L-tert-Leucine 62965-35-9 Crystalline Powder In Stock [tsaminoacid.com]
- 3. N-Boc-L-tert-leucine | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 4. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
In-Depth Technical Guide: Safety, Handling, and Storage of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage recommendations for 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, a key building block in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.
Compound Identification and Properties
This compound, also known as N-Boc-L-tert-leucine, is an amino acid derivative widely used in solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled, stepwise peptide chain elongation.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 118-121 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
| CAS Number | 62965-35-9 |
Safety and Hazard Information
While not classified as a hazardous substance by all regulatory bodies, this compound should be handled with care, as it can cause irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
Note: GHS classification may vary between suppliers.
Occupational Exposure Limits: Information on occupational exposure limits such as OSHA PEL (Permissible Exposure Limit) and NIOSH REL (Recommended Exposure Limit) is not available for this compound. Standard laboratory hygiene practices should be followed to minimize exposure.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize the risk of exposure and contamination.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood when handling large quantities or when there is a potential for dust generation.
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended when handling fine powders, especially in areas without adequate ventilation. | Avoids inhalation of airborne dust. |
Safe Handling Workflow
The following diagram illustrates a recommended workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Storage Recommendations
Proper storage is critical to maintain the stability and purity of the compound.
Table 4: Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Varies by supplier. Common recommendations include: - Long-term (powder): -20°C[5] - Short-term (powder): 2-8°C or +4°C[1][6] - In solvent: -80°C (6 months) or -20°C (1 month)[5] | Prevents degradation and maintains compound integrity. Always consult the supplier-specific Safety Data Sheet (SDS). |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated area. | Protects from moisture and atmospheric contaminants. |
| Light | Protect from light.[6] | Prevents light-induced degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Avoids potentially hazardous reactions. |
Accidental Release and First Aid Measures
Spill Response
In the event of a spill, follow these procedures:
Caption: Spill Response Workflow.
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocols
The following are generalized protocols for common analytical methods used for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength of 214 nm or 220 nm.
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram to determine the purity of the compound based on the peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with standard parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing and Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak. Assign the signals to the corresponding protons and carbons in the structure of this compound to confirm its identity and structural integrity.
This guide is intended to provide comprehensive safety, handling, and storage information. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
A Comprehensive Guide to the Nomenclature of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This document provides an in-depth overview of the synonyms and alternative names for the compound 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, a key building block in peptide synthesis and medicinal chemistry.
This versatile amino acid derivative, protected by a tert-butyloxycarbonyl (Boc) group, is crucial for the synthesis of complex peptides and novel therapeutics.[1][2] Its unique structure, featuring a bulky tert-butyl group, offers enhanced stability and solubility, making it a valuable component in the design of bioactive molecules.[1][2]
The compound exists in different stereoisomeric forms, which significantly influences its biological activity and application. The main forms are the L-enantiomer ((S)-configuration), the D-enantiomer ((R)-configuration), and the racemic mixture (DL). Each of these has a distinct set of synonyms and identifiers.
IUPAC and Systematic Names
The formal IUPAC name for this compound specifies its stereochemistry. For the L-enantiomer, the IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid .[3] Similarly, the D-enantiomer is named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid .[4] The racemic mixture is referred to as 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid .[5]
Common Synonyms and Abbreviations
In laboratory and commercial settings, a variety of shorter, more convenient names are used. These often highlight the protective group and the nature of the amino acid.
| Type | Synonym/Abbreviation |
| L-enantiomer | N-Boc-L-tert-Leucine[3] |
| Boc-L-tert-leucine[3] | |
| Boc-L-α-tert-butylglycine[1] | |
| Boc-Tle-OH[3] | |
| (S)-N-(tert-butoxycarbonyl)-tert-leucine[3] | |
| D-enantiomer | N-Boc-D-tert-leucine[4] |
| Boc-D-tert-leucine[4][6] | |
| Boc-D-α-t-butylglycine[4] | |
| Boc-D-Tle-OH[4] | |
| (R)-N-(tert-butoxycarbonyl)-tert-leucine[4] | |
| Racemic Mixture | N-Boc-DL-tert-leucine[5] |
| Boc-DL-α-tert-butylglycine[5] | |
| N-Boc-t-butylglycine[5] |
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, CAS Registry Numbers are essential.
| Form | CAS Registry Number |
| L-enantiomer | 62965-35-9[3] |
| D-enantiomer | 124655-17-0[4][6] |
| Racemic Mixture | 102185-35-3[5] |
Experimental Workflow: Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group is instrumental in this process.
This diagram illustrates the cyclical nature of SPPS, where the Boc group on the N-terminus of the growing peptide chain is removed, and the next Boc-protected amino acid is coupled until the desired sequence is achieved.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Biological activities and potential therapeutic effects of N-Boc-L-tert-leucine.
An In-depth Technical Guide on its Physicochemical Properties, Synthetic Applications, and Therapeutic Significance
Abstract
N-Boc-L-tert-leucine is a non-proteinogenic, protected amino acid that has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features, namely the bulky tert-butyl group and the acid-labile tert-butoxycarbonyl (Boc) protecting group, impart significant steric hindrance and enable controlled, regioselective reactions. This technical guide provides a comprehensive overview of the physicochemical properties of N-Boc-L-tert-leucine, its pivotal role in the synthesis of potent antiviral drugs such as Boceprevir and Nirmatrelvir, and the biological mechanisms of these end-product therapeutics. Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a quantitative summary of the biological activity of the resultant drugs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties of N-Boc-L-tert-leucine
N-Boc-L-tert-leucine is a white to off-white crystalline solid. The presence of the Boc protecting group makes it highly soluble in a range of organic solvents like dichloromethane, dimethylformamide, and ethyl acetate, which is advantageous for its use in organic synthesis, particularly solid-phase peptide synthesis (SPPS).[1]
| Property | Value |
| CAS Number | 62965-35-9 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Melting Point | 117.0 to 121.0 °C |
| Appearance | White to Almost white powder/crystal |
Role in the Synthesis of Antiviral Therapeutics
The unique stereochemistry and steric bulk of the tert-leucine moiety are instrumental in the design of peptidomimetic inhibitors that can fit into the active sites of viral proteases with high affinity and specificity. N-Boc-L-tert-leucine serves as a key intermediate in the synthesis of several antiviral drugs.
Synthesis of Boceprevir (HCV NS3/4A Protease Inhibitor)
Boceprevir is a first-generation direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[2] N-Boc-L-tert-leucine is a crucial component that forms the P3 residue of this peptidomimetic inhibitor.[3]
This protocol outlines the coupling of N-Boc-L-tert-leucine to a proline derivative, a key step in the synthesis of Boceprevir.
Materials:
-
N-Boc-L-tert-leucine
-
(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-L-tert-leucine (1.0 eq) and (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.1 eq) in a mixture of DCM and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the reaction mixture to neutralize the hydrochloride salt and act as a base.
-
Add the BOP coupling reagent (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected dipeptide intermediate.
Synthesis of Nirmatrelvir (SARS-CoV-2 Mpro/3CLpro Inhibitor)
Nirmatrelvir is an orally active 3C-like protease (3CLpro) inhibitor, which is a key component of the antiviral drug Paxlovid, used for the treatment of COVID-19.[4] The synthesis of Nirmatrelvir also relies on N-Boc-L-tert-leucine.[5]
This protocol describes the amide coupling of N-Boc-L-tert-leucine with a bicyclic pyrrolidine derivative.[5]
Materials:
-
N-Boc-L-tert-leucine
-
Bicyclic pyrrolidine derivative
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the bicyclic pyrrolidine derivative (1.0 eq) and N-Boc-L-tert-leucine (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Add the coupling reagent HATU (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 10-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting intermediate by column chromatography to yield the desired amide product.
Biological Activities and Therapeutic Effects of End-Products
While N-Boc-L-tert-leucine is primarily a synthetic intermediate, the therapeutic agents derived from it exhibit potent and specific biological activities.
Boceprevir: Inhibition of HCV NS3/4A Protease
Mechanism of Action: The hepatitis C virus produces its proteins as a single large polyprotein that must be cleaved into individual functional units by viral proteases.[6] Boceprevir is a potent and specific inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[2] It acts as a peptidomimetic, forming a reversible, covalent bond with the active site serine residue (Ser139) of the protease.[6][7] This binding blocks the protease's activity, preventing the processing of the viral polyprotein and thus halting viral replication.[8]
Quantitative Data on Boceprevir Activity:
| Parameter | Value | Virus Genotype |
| Ki | 14 nM | HCV |
| HCV RNA Reduction (monotherapy) | ~1.6 log₁₀ IU/mL | HCV Genotype 1 |
| HCV RNA Reduction (with Peg-IFN) | 2.9 log₁₀ IU/mL | HCV Genotype 1 |
Nirmatrelvir: Inhibition of SARS-CoV-2 Mpro/3CLpro
Mechanism of Action: Similar to HCV, SARS-CoV-2 also relies on a viral protease, the main protease (Mpro) or 3C-like protease (3CLpro), to cleave its polyproteins into functional viral proteins necessary for replication.[1] Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro.[4] This inhibition prevents the processing of the viral polyproteins, thereby blocking viral replication.[9] Nirmatrelvir is co-administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the CYP3A4 enzyme that metabolizes nirmatrelvir, thus increasing its plasma concentration and efficacy.[1][10]
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Boc-L-tert-leucine: An Application Note and Detailed Protocol
Introduction
N-Boc-L-tert-leucine is a protected amino acid derivative that serves as a crucial building block in peptide synthesis and the development of pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function is of significant importance in multi-step organic synthesis as it prevents unwanted side reactions.[2] This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions.[3] The bulky tert-butyl group of the tert-leucine moiety provides steric hindrance, which can influence the conformational stability and biological activity of the resulting peptides.[2] This application note provides a detailed, step-by-step protocol for the synthesis of N-Boc-L-tert-leucine, making it a valuable resource for researchers in drug development and biochemical research.[4]
Reaction Scheme
The most common method for the synthesis of N-Boc-L-tert-leucine involves the reaction of L-tert-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The amino group of L-tert-leucine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the unstable intermediate results in the formation of N-Boc-L-tert-leucine.
Experimental Protocol
This protocol details the synthesis of N-Boc-L-tert-leucine from L-tert-leucine and di-tert-butyl dicarbonate.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| L-tert-Leucine | ≥98% | (Specify Supplier) |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | (Specify Supplier) |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | (Specify Supplier) |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | (Specify Supplier) |
| Ethyl Acetate (EtOAc) | ACS Grade | (Specify Supplier) |
| Hydrochloric Acid (HCl) | 10% aqueous solution | (Specify Supplier) |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | (Specify Supplier) |
| Silica Gel | 60 Å, 230-400 mesh | (Specify Supplier) |
| Deionized Water |
Procedure
-
Reaction Setup: In a dry reaction flask, prepare a mixture of L-tert-leucine (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.12 g, 20 mmol) in a 4:1 mixture of water and tetrahydrofuran.[4]
-
Addition of Boc₂O: Cool the reaction mixture to 0 °C using an ice bath. To this cooled mixture, add di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12 mmol).[4]
-
Reaction: Stir the resulting reaction mixture at room temperature for 12 hours.[4]
-
Work-up - Acidification: After the reaction is complete, carefully add a 10% aqueous solution of hydrochloric acid (HCl) to neutralize the reaction mixture to a pH of 2.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer three times with ethyl acetate (30 mL each).[4]
-
Washing: Combine all the organic layers and wash with brine (saturated NaCl solution).[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Solvent Removal: Filter the mixture to remove the drying agent, and concentrate the resulting filtrate under vacuum to obtain the crude product.[4]
-
Purification: Purify the residue by silica gel column chromatography to obtain the final product, N-Boc-L-tert-leucine.[4] An alternative to column chromatography for purification is recrystallization.[3]
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used (g) |
| L-tert-Leucine | 131.17 | 10 | 1.31 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12 | 2.62 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.12 |
| N-Boc-L-tert-leucine | 231.29 | - | (Yield to be determined) |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of N-Boc-L-tert-leucine.
Characterization
The final product, N-Boc-L-tert-leucine, is typically a white to pale yellow solid powder at room temperature and pressure.[4] Its identity and purity can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of N-Boc-L-tert-leucine is reported to be around 117.0 to 121.0 °C.[6]
This application note provides a comprehensive and detailed protocol for the synthesis of N-Boc-L-tert-leucine. The straightforward procedure, coupled with a standard purification technique, allows for the efficient preparation of this important amino acid derivative. The provided workflow diagram and quantitative data table are intended to facilitate the successful execution of this synthesis by researchers and professionals in the fields of peptide chemistry and drug discovery.
References
Application Notes and Protocols for Boc Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in peptide synthesis and the development of complex molecules. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. This application note provides detailed protocols for the Boc protection of amino acids, a critical step to prevent unwanted side reactions at the α-amino group during subsequent synthetic transformations.
The standard method for introducing the Boc group involves the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The choice of base and solvent can be adapted for different amino acids to optimize reaction efficiency and yield. This document outlines general procedures and specific examples for the N-terminal Boc protection of amino acids, summarizes key quantitative data, and provides visual workflows to aid in experimental design and execution.
Data Presentation: Boc Protection of Amino Acids - Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amino acids using di-tert-butyl dicarbonate ((Boc)₂O).
| Amino Acid | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glycine | Sodium Hydroxide | Dioxane/Water | Room Temp | 4-12 | ~95 | |
| Glycine | Sodium Carbonate | Dioxane/Water | 30 | 2 | Not specified | [1] |
| L-Phenylalanine | Sodium Hydroxide | tert-Butyl Alcohol/Water | Room Temp | Overnight | 78-87 | [2] |
| L-Histidine | Triethylamine | Anhydrous Methanol | Room Temp | Not specified | 69 | [3] |
| L-Leucine | Triethylamine/NaOH | Methanol or Dioxane/Water | Room Temp | Not specified | High | [4] |
| L-Valine | Sodium Carbonate | Dioxane/Water | Room Temp | Not specified | High | [5] |
| L-Lysine (ε-amino) | Copper(II) complex then (Boc)₂O | Not specified | Not specified | Not specified | High | [6][7] |
| L-Arginine | Not specified | Not specified | Not specified | Not specified | Moderate | [8] |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purification method. The data presented should be considered representative.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Amino Acids
This protocol describes a standard method for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.[5]
Materials:
-
Amino acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. Use enough solvent to fully dissolve the amino acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the N-Boc-amino acid with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Filter the solution and concentrate under reduced pressure to obtain the crude N-Boc-amino acid.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group under acidic conditions.[4]
Materials:
-
Boc-protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water) - optional, but recommended to prevent side reactions from the tert-butyl cation intermediate.[4]
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
If using, add scavengers such as TIS and water to the solution.
-
Add TFA to the mixture to a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Precipitate the deprotected amino acid salt by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the Boc protection of an amino acid.
Caption: Mechanism of Boc protection of an amine with Boc anhydride.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-L-tert-leucine into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-tert-leucine is a critical building block in peptide synthesis, prized for the unique conformational constraints imparted by its bulky tert-butyl side chain. This steric hindrance can enhance peptide stability, receptor affinity, and proteolytic resistance. However, the same steric bulk presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced yields.
These application notes provide a comprehensive guide to effectively incorporate Boc-L-tert-leucine into peptide chains. We offer a comparative analysis of various coupling reagents, detailed experimental protocols, and logical workflows to assist researchers in overcoming the synthetic hurdles associated with this sterically hindered amino acid.
Challenges in Coupling Boc-L-tert-leucine
The primary obstacle in the incorporation of Boc-L-tert-leucine is the steric hindrance posed by its tert-butyl group, which can significantly slow down the kinetics of the coupling reaction. This can result in:
-
Incomplete Coupling: Failure to drive the reaction to completion leads to deletion sequences in the final peptide product.
-
Low Yields: The overall yield of the desired peptide is diminished.
-
Epimerization: While less common with urethane-protected amino acids, harsh coupling conditions can increase the risk of racemization.
To overcome these challenges, the selection of an appropriate and highly efficient coupling reagent is paramount.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of Boc-L-tert-leucine. Reagents with high reactivity are necessary to overcome the steric hindrance. Below is a summary of the performance of various coupling reagents commonly used for sterically hindered amino acids.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1][2] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile; often outperforms HBTU in difficult sequences.[3] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[3] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization. |
*Note: The quantitative data presented is based on studies of sterically hindered amino acids, such as L-Valine, and serves as a reliable proxy for the performance with Boc-L-tert-leucine.[1]
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-L-tert-leucine using two highly recommended coupling reagents. These protocols are intended for solid-phase peptide synthesis (SPPS) and can be adapted for both manual and automated synthesizers.
Protocol 1: Coupling of Boc-L-tert-leucine using HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-tert-leucine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test or other method for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Deprotection (if applicable): If the N-terminus is protected (e.g., with a Boc group), perform the deprotection step. For Boc deprotection, treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, followed by a 30-minute treatment with fresh 50% TFA/DCM.[3]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x) to remove residual acid and byproducts.[3]
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (2x) to neutralize the protonated N-terminus. Wash the resin with DMF (5x).[3]
-
Amino Acid Activation: In a separate vial, dissolve Boc-L-tert-leucine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated Boc-L-tert-leucine solution to the neutralized resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring Coupling Completion: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.[3] If the test is positive (blue beads), a recoupling step is necessary.
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 5 and 6 with a fresh solution of activated Boc-L-tert-leucine.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling of Boc-L-tert-leucine using DIC/HOBt
This is a more classical and cost-effective method, suitable for many standard couplings.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-tert-leucine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation: Follow steps 1-4 from Protocol 1 (Resin Swelling, Deprotection, Washing, and Neutralization).
-
Pre-activation: In a separate vial, dissolve Boc-L-tert-leucine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to this solution and allow it to pre-activate for 10-15 minutes.[3]
-
Coupling: Add the pre-activated amino acid solution to the neutralized resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring and Recoupling: Monitor the coupling completion using the Kaiser test as described in Protocol 1. If necessary, perform a recoupling step.
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
Visualizing the Workflow and Decision Process
To aid in the selection and execution of the appropriate protocol, the following diagrams illustrate the general workflow for incorporating Boc-L-tert-leucine and a decision tree for choosing a suitable coupling reagent.
Conclusion
The successful incorporation of the sterically hindered amino acid Boc-L-tert-leucine into peptide chains is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine synthesis, DIC/HOBt can be a cost-effective option, while for more challenging sequences or to ensure the highest possible yield, the use of high-activity aminium/uronium or phosphonium salt-based reagents such as HATU, HBTU, or COMU is strongly recommended. By following the detailed protocols and workflows provided in these application notes, researchers can confidently synthesize peptides containing this valuable and structurally unique amino acid.
References
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: A Focus on Boc-L-tert-leucine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of sterically hindered amino acids, such as Boc-L-tert-leucine, into peptide sequences is a critical strategy in medicinal chemistry. These modifications can confer advantageous properties to peptide-based therapeutics, including increased metabolic stability, enhanced membrane permeability, and conformational constraints that can improve receptor affinity and selectivity. However, the bulky nature of these amino acids presents significant synthetic challenges, often leading to incomplete coupling reactions, low yields, and an increased risk of epimerization.[1][2] The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore paramount for successful synthesis.
This document provides a comprehensive guide to recommended coupling reagents for sterically hindered amino acids, with a particular focus on Boc-L-tert-leucine. It includes a comparative analysis of reagent performance, detailed experimental protocols, and troubleshooting strategies to assist researchers in overcoming these synthetic hurdles.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is crucial for achieving high efficiency when incorporating sterically hindered amino acids. High-activity reagents are necessary to overcome the steric hindrance and facilitate amide bond formation. The following table summarizes the performance of various coupling reagents commonly employed for such challenging couplings.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Key Considerations |
| HATU/HBTU | Aminium/Uronium Salt | 1 - 4 hours | High | Low | Often the first choice for difficult couplings. HCTU is a more cost-effective alternative. Can cause guanidinylation of the N-terminal amine in slow couplings.[1][2][3] |
| COMU | Aminium/Uronium Salt | 1 - 3 hours | High | Low | Comparable efficiency to HATU. Based on OxymaPure, making it a safer alternative to benzotriazole-based reagents. It has better solubility and reduced allergenic potential.[1][4][5] |
| PyAOP/PyBOP | Phosphonium Salt | 1 - 3 hours | High | Low | PyAOP is particularly effective for coupling N-methyl amino acids. These reagents avoid guanidinylation side reactions.[1][2][5] |
| TFFH | Fluorinating Agent | Varies | High | Low | Used to form highly reactive acyl fluorides, which is an effective strategy for extremely hindered couplings, such as with α,α-disubstituted amino acids.[3][4][6] |
| DEPBT | Phosphonium Salt | 1 - 2 hours | Moderate to High | Very Low | Recommended when minimizing racemization is a primary concern.[2] |
| DIC/HOBt | Carbodiimide | 4 - 12 hours | Low to Moderate | Moderate | Generally not recommended for sterically hindered amino acids due to lower reactivity.[2][3] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-L-tert-leucine using highly recommended reagents in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Double Coupling in SPPS
This protocol is designed for particularly difficult couplings where a single coupling reaction may not be sufficient to drive the reaction to completion.
Materials:
-
Boc-L-tert-leucine (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents relative to resin loading)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
First Coupling:
-
Resin Preparation: Swell the resin-bound peptide in DMF or NMP. Perform the standard deprotection of the N-terminal protecting group (e.g., 20% piperidine in DMF for Fmoc, or TFA in DCM for Boc). Wash the resin thoroughly with DMF (3-5 times).
-
Pre-activation: In a separate vessel, dissolve Boc-L-tert-leucine and HATU in DMF. Add DIPEA to the solution and allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Washing: Filter the resin and wash thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Second Coupling: 5. Repeat steps 2 through 4 with a fresh solution of activated Boc-L-tert-leucine. 6. After the second coupling, wash the resin thoroughly with DMF and then with DCM before proceeding to the next synthesis step.
Protocol 2: COMU-Mediated Coupling in SPPS
COMU is a highly efficient and safer alternative to benzotriazole-based reagents.
Materials:
-
Boc-L-tert-leucine (2-3 equivalents relative to resin loading)
-
COMU (2-3 equivalents relative to resin loading)
-
DIPEA (4-6 equivalents relative to resin loading)
-
Resin-bound peptide with a free N-terminal amine
-
DMF or NMP
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1, Step 1.
-
Activation and Coupling: In a single reaction vessel containing the resin, add the Boc-L-tert-leucine, followed by COMU, and finally DIPEA. Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling reaction to proceed for 1-3 hours. The progress of the reaction can be monitored using a qualitative ninhydrin test.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: Acyl Fluoride Formation with TFFH for Extremely Hindered Couplings
This method is particularly effective for the most challenging sterically hindered amino acids.
Materials:
-
Boc-L-tert-leucine (1 equivalent)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 equivalent)
-
A suitable non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DCM
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Acyl Fluoride Formation: In a separate vessel, dissolve the Boc-L-tert-leucine in anhydrous DCM. Add TFFH and the base. Stir the mixture at room temperature to form the acyl fluoride. The formation is typically rapid.
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1, Step 1.
-
Coupling Reaction: Add the solution containing the pre-formed acyl fluoride to the deprotected resin. Agitate the mixture at room temperature. Reaction times may vary, and monitoring is recommended.
-
Washing: After the coupling is complete, filter the resin and wash thoroughly with DCM and DMF.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes: Acid-Labile Deprotection of the Boc Group Using Trifluoroacetic Acid (TFA)
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered amino acid, Boc-L-tert-leucine, in Solid-Phase Peptide Synthesis (SPPS). Due to the bulky tert-butyl side chain, the coupling of Boc-L-tert-leucine can be challenging, often leading to incomplete reactions and lower yields. This document outlines optimized protocols, recommended coupling reagents, and strategies to mitigate common issues such as peptide aggregation.
Challenges in Coupling Boc-L-tert-leucine
The primary obstacle in utilizing Boc-L-tert-leucine is the steric hindrance presented by its side chain, which can significantly slow down the kinetics of the coupling reaction. This can result in:
-
Incomplete Coupling: A portion of the growing peptide chains may not react with the activated Boc-L-tert-leucine, leading to the formation of deletion sequences.
-
Low Yields: The overall yield of the desired peptide can be compromised due to inefficient coupling at the tert-leucine position.
-
Peptide Aggregation: Sequences containing bulky, hydrophobic residues like tert-leucine are more prone to aggregation on the solid support, further hindering reagent access and reducing reaction efficiency.
To overcome these challenges, the selection of a potent coupling reagent and optimized reaction conditions are crucial.
Recommended Coupling Reagents and Strategies
For the efficient incorporation of sterically hindered amino acids like Boc-L-tert-leucine, the use of highly reactive coupling reagents is recommended. Urionium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimides in these situations.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Type | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| HATU | Urionium Salt | 1 - 4 hours | High | Low | Often the first choice for difficult couplings. Its OAt active ester is highly reactive. |
| HBTU | Urionium Salt | 1 - 4 hours | High | Low | A reliable and widely used reagent, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | 1 - 3 hours | High | Low | Effective for sterically demanding couplings. |
| COMU | Urionium Salt | 1 - 3 hours | High | Low | A third-generation uronium reagent with excellent solubility and a favorable safety profile. |
| DIC/HOBt | Carbodiimide | 4 - 12 hours | Low to Moderate | Moderate | Generally not recommended for sterically hindered amino acids like tert-leucine. |
Note: The quantitative data presented is based on studies with various sterically hindered amino acids and may serve as a reference for the expected performance with Boc-L-tert-leucine.
A double coupling strategy is highly recommended for the incorporation of Boc-L-tert-leucine. This involves repeating the coupling step to ensure the reaction proceeds to completion.
Table 2: Impact of Coupling Strategy on Crude Peptide Purity for a Difficult Residue
| Coupling Strategy | Coupling Time | Temperature | Typical Crude Purity (%) | Notes |
| Single Coupling | 1-2 hours | Room Temperature | 75-85% | May be insufficient for complete coupling of sterically hindered residues.[1] |
| Extended Single Coupling | 4-6 hours | Room Temperature | 70-80% | Longer reaction times do not always lead to higher purity and may increase side reactions.[1] |
| Double Coupling | 1-2 hours per coupling | Room Temperature | >95% | Generally provides the highest purity for challenging couplings.[1] |
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-L-tert-leucine into a peptide sequence using Boc-SPPS.
This protocol outlines the fundamental steps for one cycle of amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) for 2 minutes.
-
Drain and repeat the neutralization step.
-
-
Washing: Wash the resin with DCM or DMF (3x).
-
Coupling: Proceed with the appropriate coupling protocol for Boc-L-tert-leucine (see Protocol 3.2).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: After the coupling step, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.
This protocol is recommended for achieving high coupling efficiency for Boc-L-tert-leucine.
-
First Coupling:
-
In a separate vessel, dissolve Boc-L-tert-leucine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test.
-
If the test is negative, the coupling is complete. Proceed to the deprotection step of the next amino acid in the sequence.
-
If the test is positive, proceed to the second coupling.
-
-
Second Coupling:
-
Repeat step 1 with a fresh solution of activated Boc-L-tert-leucine.
-
Agitate the mixture for another 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Final Monitoring: Perform a final Kaiser test to confirm the completion of the reaction.
After the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins, a strong acid cleavage is required.
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous HF is highly corrosive and toxic.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is 95% TFA and 5% water. For peptides containing tryptophan or methionine, scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) should be added.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Drying:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Table 3: Typical Overall Yield for Peptides Containing Sterically Hindered Residues
| Peptide Length | Complexity | Typical Overall Yield (%) |
| 5-10 amino acids | Low | 20-40% |
| 10-20 amino acids | Moderate | 10-25% |
| >20 amino acids | High | 5-15% |
Note: The final yield is highly dependent on the specific peptide sequence, the efficiency of each coupling and deprotection step, and the purification process.
References
Solution-Phase Synthesis of Peptides Containing N-Boc-L-tert-leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as N-Boc-L-tert-leucine, into peptide sequences is a critical strategy in modern drug design and development. The bulky tert-butyl side chain of L-tert-leucine can impart unique conformational constraints on peptides, enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, and improve binding affinity to biological targets. However, the very nature of this steric bulk presents significant challenges during chemical peptide synthesis, particularly in the solution phase. Incomplete couplings, slow reaction kinetics, and potential for racemization are common hurdles that researchers face.
These application notes provide a comprehensive guide to the solution-phase synthesis of peptides containing N-Boc-L-tert-leucine. We offer a comparative analysis of various coupling reagents and deprotection methods, supported by quantitative data to aid in the selection of the optimal synthetic strategy. Detailed experimental protocols for key steps and illustrative diagrams of the workflow are included to facilitate the successful synthesis and purification of these challenging peptides.
Data Presentation: Comparative Performance of Synthetic Methodologies
The successful incorporation of N-Boc-L-tert-leucine is highly dependent on the choice of coupling reagents and deprotection conditions. The following tables summarize quantitative data from various studies, offering a benchmark for the performance of common methodologies in the context of sterically hindered amino acid coupling.
Table 1: Comparison of Common Coupling Reagents for N-Boc-L-tert-leucine
| Coupling Reagent | Class | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 95-99 | 1-4 | Advantages: High reactivity, low racemization, effective for sterically hindered couplings.[1][2] Disadvantages: Higher cost. |
| HBTU | Uronium/Aminium Salt | 90-95 | 2-6 | Advantages: Good balance of cost and reactivity.[1][2] Disadvantages: Slightly less effective than HATU for highly hindered couplings. |
| PyBOP | Phosphonium Salt | 90-96 | 2-6 | Advantages: High efficiency, avoids carcinogenic byproducts associated with BOP.[1] Disadvantages: Can be less effective than HATU for extremely hindered residues. |
| DCC/HOBt | Carbodiimide | 80-90 | 12-24 | Advantages: Cost-effective. Disadvantages: Slower reaction times, formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
Table 2: Comparison of N-Boc Deprotection Methods
| Deprotection Reagent | Typical Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| TFA | 25-50% in DCM | 0.5-2 hours | >95 | Advantages: Fast and highly efficient.[3] Disadvantages: Harsh conditions may cleave other acid-labile protecting groups.[3] |
| HCl in Dioxane | 4 M solution | 0.5-4 hours | >95 | Advantages: Milder than TFA, often yields crystalline hydrochloride salts.[3][4][5] Disadvantages: Dioxane is a hazardous solvent. |
Table 3: Representative RP-HPLC Purification Parameters for a Dipeptide Containing tert-Leucine
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Expected Purity | >98% |
Experimental Protocols
The following protocols provide detailed methodologies for the solution-phase synthesis of a model dipeptide, Boc-L-tert-leucyl-L-alanine methyl ester (Boc-Tle-Ala-OMe).
Protocol 1: Peptide Coupling using HATU
This protocol is recommended for achieving high yields and minimizing reaction times for the coupling of the sterically hindered N-Boc-L-tert-leucine.
Materials:
-
N-Boc-L-tert-leucine
-
L-Alanine methyl ester hydrochloride
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve N-Boc-L-tert-leucine (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
Amino Acid Salt Neutralization: In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in DMF and add DIPEA (1.1 equivalents) to neutralize the salt.
-
Activation and Coupling: Add the neutralized amino acid solution to the flask containing N-Boc-L-tert-leucine and HATU. Add an additional amount of DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-Tle-Ala-OMe.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard and efficient method for the removal of the Boc protecting group.
Materials:
-
Boc-protected peptide (e.g., Boc-Tle-Ala-OMe)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected peptide (1 equivalent) in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Deprotection: Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected peptide.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for the purification of a peptide containing tert-leucine.
Materials and Equipment:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of acetonitrile or isopropanol, and then dilute with the aqueous mobile phase (0.1% TFA in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: Develop a suitable gradient based on an initial analytical run. A typical gradient for a dipeptide might be 10-60% Mobile Phase B over 30-60 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: Monitor the elution at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the solution-phase synthesis of peptides containing N-Boc-L-tert-leucine.
Caption: Workflow for solution-phase peptide synthesis and purification.
Caption: Logic for selecting a suitable coupling reagent.
References
Application Notes and Protocols for Chiral Resolution of Racemic 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid
Introduction
The enantiomers of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, commonly known as N-Boc-tert-leucine, are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Due to the stereospecific nature of biological systems, the separation of racemic mixtures of this compound into its individual enantiomers is a critical step in drug development and manufacturing. This document provides detailed application notes and protocols for three primary techniques used for the chiral resolution of racemic N-Boc-tert-leucine: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Preparative Chiral Chromatography. These methods offer distinct advantages and are chosen based on factors such as scale, cost, and desired purity.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and industrially viable method for separating enantiomers. This technique involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Application Notes
This method is particularly suitable for large-scale resolutions due to its relatively low cost and straightforward implementation. The choice of the chiral resolving agent is critical and often requires empirical screening to find a suitable partner that forms well-defined crystals with a significant solubility difference between the two diastereomers. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like cinchonidine and brucine, as well as synthetic chiral amines like (R)-1-phenylethylamine. The solvent system for crystallization is another crucial parameter that needs to be optimized to maximize the yield and enantiomeric excess of the desired diastereomeric salt.
Experimental Protocol: Resolution using Cinchonidine
Materials:
-
Racemic N-Boc-tert-leucine
-
Cinchonidine (resolving agent)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve racemic N-Boc-tert-leucine (1.0 eq) in a minimal amount of a suitable solvent mixture, such as methanol/ethyl acetate.
-
In a separate flask, dissolve the chiral resolving agent, cinchonidine (0.5-1.0 eq), in the same solvent system.
-
Slowly add the cinchonidine solution to the racemic acid solution with stirring at room temperature.
-
Stir the resulting solution for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to stand at room temperature or cool it to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Monitor crystal formation. The crystallization process may take several hours to days.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated and cooled further to obtain subsequent crops of crystals, which may be enriched in the other diastereomer.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals of the diastereomeric salt in a biphasic system of dichloromethane (DCM) and water.
-
Acidify the aqueous layer by the dropwise addition of 1 M HCl with vigorous stirring until the pH is acidic (pH 1-2).
-
Separate the organic layer, and extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched N-Boc-tert-leucine.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee%) of the resolved acid using chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR spectroscopy.
-
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This method is known for its high selectivity and mild reaction conditions.
Application Notes
Lipases are commonly employed for the kinetic resolution of carboxylic acids and their esters. For a racemic carboxylic acid, the resolution can be achieved through enantioselective esterification. The choice of lipase is crucial, with lipases from Candida antarctica (Lipase B, CALB) and Pseudomonas cepacia being frequently used. The reaction conditions, including the choice of alcohol, solvent, temperature, and enzyme immobilization, need to be optimized for high enantioselectivity (E-value) and conversion.
Experimental Protocol: Lipase-Catalyzed Esterification
Materials:
-
Racemic N-Boc-tert-leucine
-
Immobilized Candida antarctica Lipase B (CALB)
-
Benzyl alcohol
-
Anhydrous toluene (or another suitable organic solvent)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification Reaction:
-
To a solution of racemic N-Boc-tert-leucine (1.0 eq) in anhydrous toluene, add benzyl alcohol (1.0-1.5 eq).
-
Add immobilized CALB (e.g., Novozym 435) and activated molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.
-
Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached. This is crucial for obtaining high enantiomeric excess for both the unreacted acid and the formed ester.
-
-
Work-up and Separation:
-
Filter off the enzyme and molecular sieves and wash them with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to extract the unreacted carboxylic acid.
-
Separate the aqueous layer containing the sodium salt of the unreacted acid.
-
Wash the organic layer (containing the ester) with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to obtain the crude ester.
-
Acidify the aqueous layer with 1 M HCl to pH 1-2 and extract with diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate (MgSO₄) and concentrate to yield the unreacted, enantiomerically enriched N-Boc-tert-leucine.
-
-
Purification and Analysis:
-
Purify the ester and the unreacted acid by silica gel column chromatography if necessary.
-
Determine the enantiomeric excess of both the resolved acid and the ester using chiral HPLC.
-
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a chiral stationary phase (CSP). Methods like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography are employed for this purpose.
Application Notes
This method offers high resolution and can provide both enantiomers in high purity from a single run. The choice of the chiral stationary phase is paramount. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs are often effective. Supercritical fluid chromatography (SFC) is increasingly favored as a "green" alternative to HPLC due to its use of supercritical CO₂ as the main mobile phase component, which reduces organic solvent consumption. Simulated Moving Bed (SMB) chromatography is a continuous separation process that is highly efficient for large-scale production.
Experimental Protocol: Preparative Chiral Supercritical Fluid Chromatography (SFC)
Materials:
-
Racemic N-Boc-tert-leucine
-
Supercritical Fluid Chromatography (SFC) system with a preparative-scale column
-
Chiral Stationary Phase: e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD)
-
Mobile Phase: Supercritical Carbon Dioxide (CO₂) and a modifier (e.g., Methanol or Ethanol)
-
Sample solvent: A mixture of the mobile phase modifiers or a solvent in which the sample is highly soluble.
Procedure:
-
Method Development (Analytical Scale):
-
Initially, develop an analytical scale method to screen different chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Optimize the mobile phase composition (percentage of co-solvent), back pressure, temperature, and flow rate for optimal resolution and analysis time.
-
-
Preparative Scale Separation:
-
Dissolve the racemic N-Boc-tert-leucine in the chosen sample solvent at a high concentration.
-
Set up the preparative SFC system with the selected chiral column and optimized mobile phase conditions.
-
Inject the sample solution onto the column. The injection volume will depend on the column dimensions and the loading capacity determined during method development.
-
Collect the fractions corresponding to each enantiomer as they elute from the column, guided by the detector signal.
-
-
Product Recovery and Analysis:
-
Combine the fractions containing each pure enantiomer.
-
Remove the solvent from the collected fractions, typically by evaporation, to obtain the isolated enantiomers.
-
Analyze the purity and enantiomeric excess of each isolated enantiomer using an analytical chiral SFC or HPLC method.
-
Data Presentation
Table 1: Comparison of Chiral Resolution Techniques for Racemic N-Boc-tert-leucine
| Technique | Chiral Selector/Resolving Agent | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Scale | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Resolution | Cinchonidine | 40-50 (per enantiomer) | >95 | Large | Cost-effective for large scale, well-established | Requires screening of resolving agents and solvents, may require multiple recrystallizations |
| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B | <50 (per enantiomer) | >99 | Small to Medium | High enantioselectivity, mild reaction conditions | Maximum theoretical yield is 50% for each enantiomer, requires enzyme |
| Preparative Chiral SFC | Chiralpak® AD | >90 (total) | >99 | Small to Large | High purity of both enantiomers, fast, reduced solvent waste | High initial capital investment for equipment |
Note: The values presented in this table are typical and may vary depending on the specific experimental conditions.
Visualization of Experimental Workflows
Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Preparative Chiral Chromatography Workflow
Caption: Workflow for Preparative Chiral Chromatography.
Analytical techniques for monitoring the progress of coupling reactions with Boc-L-tert-leucine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-tert-leucine (Boc-L-tert-leucine) is an important building block in peptide synthesis, particularly for the introduction of the sterically hindered tert-leucine residue. The bulky nature of the tert-butyl group can pose challenges during the coupling reaction, making careful monitoring of the reaction progress essential to ensure high yields and purity of the final peptide. These application notes provide detailed protocols for various analytical techniques to effectively monitor the progress of coupling reactions involving Boc-L-tert-leucine in both solid-phase and solution-phase peptide synthesis.
Analytical Techniques Overview
A combination of qualitative and quantitative analytical techniques is recommended for comprehensive monitoring of Boc-L-tert-leucine coupling reactions.
-
Qualitative Monitoring: Primarily used in solid-phase peptide synthesis (SPPS) to quickly assess the completion of the coupling reaction.
-
Kaiser Test: A colorimetric test to detect the presence of free primary amines on the solid support.
-
-
Quantitative Monitoring: Provides precise measurement of starting materials, products, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction kinetics and final product purity.
-
Thin-Layer Chromatography (TLC): A rapid and simple method for qualitative and semi-quantitative monitoring of solution-phase reactions.
-
-
Structural Confirmation: Ensures the correct product has been formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on the starting materials and the coupled product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify any side products.
-
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
The choice of coupling reagent is critical when working with sterically hindered amino acids like Boc-L-tert-leucine. The following table summarizes the performance of common coupling reagents. While specific data for Boc-L-tert-leucine is limited in comparative studies, the data for the similarly hindered Boc-L-valine provides a useful reference.[1]
| Coupling Reagent | Class | Typical Yield (%)[1] | Relative Reaction Rate[1] | Risk of Racemization[1] | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with excellent solubility and safety profile. |
| DIC/HOBt | Carbodiimide | Variable | Moderate | Low to Moderate | A classic and cost-effective method, but may require longer reaction times for hindered amino acids. |
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for a single coupling cycle of Boc-L-tert-leucine in SPPS, including monitoring steps.
Experimental Protocols
Qualitative Monitoring: Kaiser Test (for SPPS)
This test detects the presence of free primary amines on the resin. A positive result (blue beads) after the coupling step indicates an incomplete reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Protocol:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF (3 x 1 mL) and then DCM (3 x 1 mL) to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions to the washed beads in a small test tube.
-
Heat the test tube at 100-120°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue color.
-
Negative Result (Complete Coupling): Yellow or colorless.
-
Quantitative Monitoring: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to quantify the consumption of Boc-L-tert-leucine and the formation of the peptide product. For SPPS, a small aliquot of the resin must be cleaved before analysis.
Sample Preparation (SPPS):
-
Withdraw a small sample of the peptide-resin (5-10 mg) at various time points (e.g., 30, 60, 120 minutes).
-
Wash the resin beads thoroughly with DMF and DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.[1]
-
Allow the cleavage to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide pellet in the HPLC mobile phase for injection.
HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
Data Analysis:
Calculate the percentage of product formation by integrating the peak areas of the starting material and the product in the chromatogram.
Structural Confirmation: ¹H NMR Spectroscopy
¹H NMR can be used to confirm the structure of the coupled product, especially in solution-phase synthesis. The chemical shifts of key protons will change upon peptide bond formation.
Sample Preparation:
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H NMR Chemical Shifts for Boc-L-tert-leucine: [3]
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| Boc (9H, s) | ~1.37 |
| tert-butyl (9H, s) | ~0.94 |
| α-CH (1H, d) | ~4.09 |
| NH (1H, d) | ~6.61 |
Upon successful coupling, the chemical shift of the α-CH and NH protons will be altered, and new signals corresponding to the coupled amino acid residue will appear.
Molecular Weight Confirmation: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the final peptide and identifying any potential byproducts.
Sample Preparation:
Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
Instrumentation:
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used.
Data Analysis:
Compare the observed molecular weight ([M+H]⁺) with the calculated theoretical molecular weight of the expected peptide. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence.
Conclusion
The successful incorporation of the sterically hindered Boc-L-tert-leucine into a growing peptide chain relies on robust synthetic protocols and diligent monitoring of the coupling reaction. The combination of qualitative tests like the Kaiser test for in-process checks during SPPS, and quantitative methods such as HPLC for accurate assessment of reaction completion, provides a comprehensive strategy to optimize peptide synthesis. Subsequent confirmation of the product structure and purity by NMR and mass spectrometry is crucial for ensuring the quality of the final peptide. The protocols and data presented here serve as a detailed guide for researchers to effectively monitor and troubleshoot coupling reactions involving Boc-L-tert-leucine.
References
Use of N-Boc-L-tert-leucine in the development of antiviral agents and peptidomimetics.
The sterically hindered amino acid, N-Boc-L-tert-leucine, has emerged as a critical building block in the design and synthesis of advanced antiviral agents and peptidomimetics. Its bulky tert-butyl side chain offers unique conformational constraints and metabolic stability, making it an invaluable component in the development of targeted therapeutics, particularly in the realm of protease inhibitors.
N-Boc-L-tert-leucine, a protected form of the non-proteinogenic amino acid L-tert-leucine, plays a pivotal role in modern medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group facilitates controlled and sequential peptide bond formation, a fundamental requirement for the synthesis of complex molecules like peptidomimetics. These compounds are designed to mimic the structure and function of natural peptides but with enhanced properties such as increased metabolic stability and improved oral bioavailability. The incorporation of N-Boc-L-tert-leucine is a key strategy in achieving these desirable therapeutic characteristics.
Application in the Development of SARS-CoV-2 Protease Inhibitors
A significant application of N-Boc-L-tert-leucine is in the synthesis of inhibitors targeting the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[1] This protease is essential for viral replication, making it a prime target for antiviral drug development.[1] N-Boc-L-tert-leucine is often incorporated into the P2 position of peptidomimetic inhibitors, where its bulky side chain can effectively occupy the S2 pocket of the protease active site, leading to potent inhibition.[2]
Researchers have designed and synthesized a series of peptidomimetic SARS-CoV-2 3CLpro inhibitors based on the structure of existing drugs like nirmatrelvir.[1] In these synthetic routes, the Boc group of a starting molecule is deprotected and then coupled with N-Boc-L-tert-leucine to extend the peptide chain.[1] This is followed by further chemical modifications to yield the final active inhibitor.
Quantitative Data on Inhibitory Activity
The following table summarizes the in vitro inhibitory and antiviral activities of peptidomimetic SARS-CoV-2 3CLpro inhibitors synthesized using N-Boc-L-tert-leucine.
| Compound | 3CLpro IC50 (nM) | Antiviral EC50 (nM) |
| 1a | 18.06 | 313.0 |
| 2b | 22.42 | 170.2 |
| Data sourced from a study on peptidomimetic SARS-CoV-2 3CLpro inhibitors.[1] |
Protocols for Peptidomimetic Synthesis using N-Boc-L-tert-leucine
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual solid-phase synthesis of a peptidomimetic incorporating N-Boc-L-tert-leucine.
1. Resin Preparation and Swelling:
-
Place Rink Amide resin in a fritted syringe reaction vessel.
-
Add dichloromethane (DCM) and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DCM.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in N,N-dimethylformamide (DMF) to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
3. Coupling of N-Boc-L-tert-leucine:
-
In a separate vial, dissolve N-Boc-L-tert-leucine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
Drain the coupling solution and wash the resin with DMF and DCM.
4. Subsequent Amino Acid Couplings:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide will form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.
Solution-Phase Synthesis of a Dipeptide Intermediate
This protocol describes the synthesis of a dipeptide intermediate in solution phase.
1. Activation of N-Boc-L-tert-leucine:
-
Dissolve N-Boc-L-tert-leucine in an appropriate solvent (e.g., DMF).
-
Add a coupling reagent such as HATU.
2. Coupling Reaction:
-
To the activated N-Boc-L-tert-leucine solution, add the deprotected amino group of the second amino acid ester.
-
The reaction is typically carried out in the presence of a base like DIPEA to neutralize any acid formed.
3. Work-up and Purification:
-
After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. This may involve washing with acidic and basic aqueous solutions.
-
The crude product is then purified, often by flash column chromatography.
4. Saponification (optional):
-
If the C-terminal ester needs to be hydrolyzed to the carboxylic acid, this can be achieved by treatment with a base such as lithium hydroxide (LiOH) in a mixture of methanol and water.[3]
Visualizing Synthetic Workflows
The following diagrams illustrate the key steps in the synthesis of peptidomimetics using N-Boc-L-tert-leucine.
References
- 1. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral agents against COVID-19: structure-based design of specific peptidomimetic inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of peptides with sterically hindered amino acids.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides containing sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides with sterically hindered amino acids?
The main difficulties arise from the bulky nature of these amino acid residues, which can physically impede the formation of peptide bonds. This steric hindrance leads to several common problems:
-
Slow reaction kinetics and incomplete coupling: The bulky side chains on amino acids like α-aminoisobutyric acid (Aib), N-methylated amino acids, and other α,α-disubstituted residues can slow down the coupling reaction, often resulting in incomplete formation of the desired peptide bond.[1] This leads to deletion sequences, which can be challenging to separate from the target peptide.
-
Low yields: Incomplete coupling directly contributes to a lower overall yield of the final peptide product.[1]
-
Epimerization/Racemization: The prolonged reaction times and harsher conditions sometimes used to force these difficult couplings can increase the risk of epimerization, where the stereochemistry of the amino acid is inverted.[2]
-
Peptide aggregation: Sequences containing hydrophobic and sterically hindered amino acids are prone to aggregation on the solid-phase support, making the reactive sites inaccessible to reagents.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For challenging couplings involving sterically hindered residues, high-reactivity uronium/aminium or phosphonium salt-based reagents are generally recommended over standard carbodiimides like DCC or DIC.[3] Reagents that form highly reactive intermediates, such as HATU, HBTU, and COMU, are among the most effective.[3] Experimental evidence suggests that HATU is often superior to HBTU for these difficult couplings, providing higher efficiency and faster reaction times.[2][4] COMU is another excellent option with reactivity comparable to HATU and is considered safer as it is not based on potentially explosive benzotriazole derivatives.[5][6]
Q3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling attempt.[3][7] This is a common strategy to drive the reaction to completion, especially when dealing with sterically hindered amino acids or when monitoring indicates an incomplete reaction.[1][3] It is particularly recommended for residues like Valine or when coupling to a Proline residue.[1][7]
Q4: How can I minimize racemization during the synthesis of these challenging peptides?
Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. Several strategies can be employed:
-
Choice of Coupling Reagent and Additives: Use coupling reagents known for low racemization levels. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective at suppressing racemization.[2]
-
Optimized Reaction Conditions: Perform couplings at lower temperatures (e.g., 0 °C) and use less polar solvents where possible, as higher temperatures and polar solvents can increase the rate of epimerization.[2]
-
Base Selection: Use a weaker, more sterically hindered base like collidine, especially for sensitive amino acids like Cysteine.[2]
-
Avoid Prolonged Activation: Do not pre-activate the amino acid for extended periods before adding it to the resin.[2]
Q5: What is peptide aggregation and how can I overcome it?
Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming insoluble masses that hinder reagent access. This is common with hydrophobic sequences. Strategies to overcome aggregation include:
-
Using specialized resins: Resins with good swelling properties can help.
-
Modifying synthesis conditions: Using higher temperatures, microwave assistance, or chaotropic salts (e.g., LiCl) can help disrupt aggregation.[8]
-
Incorporating "difficult sequence" disruption strategies: The use of pseudoproline dipeptides or backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can disrupt the secondary structures that lead to aggregation.[8]
Troubleshooting Guides
Problem: Incomplete Coupling
Symptom: A positive Kaiser test (blue/purple beads) or other monitoring test after the coupling step.[1]
Workflow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Solutions:
-
Recouple: Immediately perform a second coupling with fresh reagents.[3]
-
Optimize Conditions: If recoupling fails, increase the equivalents of the amino acid and coupling reagent (e.g., to 4 equivalents), extend the reaction time, or moderately increase the temperature (e.g., to 40-50°C).[1]
-
Switch Reagents: For persistently difficult couplings, switch to a more powerful coupling reagent like HATU or COMU.[3]
-
Capping: If all else fails, cap the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.[3] This will terminate the unreacted chains, making purification of the target peptide easier.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages for Hindered Couplings | Considerations |
| HATU | Aminium/Uronium | Very High | Highly efficient, faster reaction times, low racemization risk.[2][4] | More expensive than HBTU; based on potentially explosive HOAt.[2] |
| HBTU | Aminium/Uronium | High | Widely used and effective for many "difficult" couplings.[9] | Generally less reactive than HATU, may require longer reaction times or double coupling.[2][4] |
| COMU | Aminium/Uronium | Very High | Efficiency comparable to HATU, safer (Oxyma-based), good solubility.[5][6] | Limited stability in solution.[5] |
| PyBOP | Phosphonium | High | Avoids guanidinylation side reactions. | Generally less reactive than HATU. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective, Oxyma suppresses racemization. | Less reactive than aminium/phosphonium salts. |
Table 2: Synthesis Efficiency for Aib-Containing Peptides
| Peptide Sequence | Coupling Method | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-(Aib)₁₀-NH₂ | DIC/Oxyma | ~85% | 45% | [10] |
| Ac-Ala-(Aib)₁₀-Ala-NH₂ | DIC/Oxyma | ~80% | 35% | [10] |
| Cephaibol D (14 residues with Aib) | DIC/Oxyma | High | 26% (purified) | [10] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-Aib-OH
This protocol is recommended for the efficient incorporation of the sterically hindered amino acid Aib.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 equiv)
-
Fmoc-Aib-OH (4.0 equiv)
-
HATU (3.9 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Aib-OH and HATU in DMF.
-
Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a chloranil test to monitor the reaction. (Note: The Kaiser test will not work for Aib as it is an α,α-disubstituted amino acid).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the chloranil test indicates incomplete coupling, repeat steps 2-7.
Protocol 2: Coupling of Fmoc-N-Methyl-Valine using HATU
This protocol is for the incorporation of a sterically hindered N-methylated amino acid.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 equiv)
-
Fmoc-N-methyl-D-valine (4.0 equiv)
-
HATU (3.9 equiv)
-
DIPEA (8.0 equiv)
-
DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N-methyl-D-valine and HATU in DMF. Add DIPEA and pre-activate for 2-5 minutes at room temperature.[11]
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.[11]
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the Kaiser test is not suitable for N-methylated amines.[12]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Double Coupling: Due to the high steric hindrance, a double coupling is often necessary to achieve a high yield.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for one cycle of Fmoc-based SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Strategies to improve coupling efficiency for N-methylated and α,α-disubstituted residues.
Welcome to the technical support center for optimizing the synthesis of peptides containing sterically hindered residues. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with challenging N-methylated and α,α-disubstituted amino acids.
Troubleshooting Guide
This guide addresses specific issues encountered during the coupling of sterically hindered amino acid residues.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no coupling efficiency (positive ninhydrin or bromophenol blue test) | 1. Steric Hindrance: The bulky nature of N-methyl or α,α-disubstituted residues physically obstructs the reaction.[1] 2. Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic than a primary amine.[1] 3. Suboptimal Reagent Choice: Standard coupling reagents (e.g., HBTU, DIC/HOBt) may not be potent enough. | 1. Switch to a More Potent Coupling Reagent: Use a uronium/aminium salt known for high reactivity, such as HATU, HCTU, or COMU.[2][3][4] For extremely difficult couplings, phosphonium salts like PyAOP or PyBrOP can be effective.[2][5] 2. Optimize Reaction Conditions: a. Extend Coupling Time: Allow the reaction to proceed for 2-4 hours or even overnight.[6] b. Perform a Double Coupling: After the first coupling, filter, wash, and repeat the coupling step with fresh reagents.[1] c. Use Microwave Synthesis: Microwave heating can significantly accelerate slow coupling reactions.[7][8][9] Optimize temperature (e.g., 75°C) and time (e.g., 20 min).[9] |
| High levels of racemization in the final peptide | 1. Over-activation: Prolonged pre-activation of the amino acid can lead to the formation of oxazolones, which are prone to racemization.[2] 2. Strong Base: Highly basic conditions, especially with bases like DIPEA, can promote epimerization.[1][2] 3. Inadequate Additive: HOBt is less effective at suppressing racemization compared to modern additives.[10] | 1. Use a Superior Additive: Replace HOBt with HOAt or OxymaPure.[1][10][11] Reagents that already incorporate these, like HATU (contains HOAt) or COMU (contains OxymaPure), are excellent choices.[2][3] 2. Switch to a Weaker Base: Substitute DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] 3. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a brief pre-activation (e.g., 1-5 minutes).[6][12] 4. Consider Phosphonium Reagents: Reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1] |
| Peptide chain termination (capping) | Guanidinylation Side Reaction: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminal amine of the growing peptide, forming a guanidinium group that prevents further elongation.[3] | 1. Avoid Excess Reagent/Base: Use the recommended stoichiometry. 2. Use Phosphonium Reagents: Switch to a phosphonium salt like PyBOP or PyAOP, which do not cause guanidinylation.[13] 3. Ensure Rapid Coupling: Faster reaction kinetics, as seen with HATU, can minimize the time available for the side reaction to occur compared to slower reagents like HBTU.[3] |
| Inconsistent results with microwave heating | Solvent and Parameter Optimization: The efficiency of microwave heating is highly dependent on the solvent's dielectric properties, reaction volume, and temperature.[9][14] | 1. Use Appropriate Solvents: NMP is an excellent solvent for microwave-assisted synthesis due to its high microwave absorption.[9][14] 2. Optimize Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. For some residues like Fmoc-Arg(Pbf)-OH, coupling at room temperature may yield better results than heating.[8] A typical starting point is 75°C for 5-20 minutes.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for N-methylated amino acids?
For sterically hindered N-methylated residues, highly potent onium salt-based reagents are required.[1]
-
HATU is often considered the gold standard due to its high reactivity, which is derived from the HOAt moiety that forms a highly reactive OAt active ester.[3][13]
-
COMU is a modern, highly efficient uronium salt that incorporates OxymaPure, making it comparable in efficiency to HATU but with a better safety profile as it avoids potentially explosive HOBt/HOAt additives.[2][11]
-
PyAOP and PyBrOP are powerful phosphonium-based reagents that are particularly effective for difficult couplings, including coupling an N-methyl amino acid to another N-methyl residue.[5][15]
Q2: How do I choose between HCTU and HATU for a difficult coupling?
Both HCTU and HATU are highly efficient reagents. HCTU's reactivity stems from its 6-chloro-HOBt backbone, making it a robust and cost-effective choice for fast synthesis.[4][16] HATU, containing the HOAt moiety, is generally considered more reactive and is the preferred choice for the most challenging sequences where minimizing racemization is the absolute priority.[3][16] For many hindered couplings, both will perform well, but HATU often has a slight edge in purity for very short coupling times.[16]
Q3: Is OxymaPure a better additive than HOBt?
Yes, for challenging syntheses, OxymaPure is demonstrably superior to HOBt.[10] It provides enhanced coupling efficiency, leads to higher yields, and is significantly better at suppressing racemization.[10][11] A critical advantage is its improved safety profile; unlike HOBt, OxymaPure is non-explosive.[10]
Q4: Can microwave synthesis solve all my difficult coupling problems?
Microwave heating is a powerful tool that dramatically reduces synthesis times and can improve the purity of peptides prone to aggregation or with sterically difficult couplings.[7][9] However, it is not a universal solution. The conditions, especially temperature, must be carefully optimized for specific residues to avoid side reactions like racemization or decomposition.[8][14]
Q5: How can I monitor the completion of a coupling reaction with an N-methylated amine?
The standard ninhydrin test is unreliable for N-methylated (secondary) amines as it produces little to no color change. The bromophenol blue test is the recommended alternative for monitoring these couplings.[12] A blue to green color indicates an incomplete reaction (free amine present), while a yellow color indicates the coupling is complete.[12]
Data Presentation: Reagent Performance
Table 1: Comparison of Coupling Reagent Efficiency
This table summarizes the characteristics and recommended uses of common high-efficiency coupling reagents for hindered residues.
| Reagent | Reagent Type | Activating Additive | Relative Reactivity | Racemization Risk | Key Advantage |
| HBTU | Uronium/Aminium | HOBt | High | Low[3] | Effective for routine synthesis, but less so for hindered residues.[12] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | Very High | Very Low | Excellent balance of high reactivity and cost-effectiveness.[4][16] |
| HATU | Uronium/Aminium | HOAt | Very High[3] | Very Low[3] | Superior performance for difficult sequences and rapid reactions.[3][13] |
| COMU | Uronium/Aminium | OxymaPure | Very High[2] | Very Low | Efficiency comparable to HATU with an improved safety profile (non-explosive).[2][11] |
| PyBOP | Phosphonium | HOBt | High | Low | Does not cause guanidinylation side reaction.[1][17] |
| PyAOP | Phosphonium | HOAt | Very High | Very Low | Excellent for highly hindered couplings and fragment condensation.[5][13] |
| TFFH | Other | (Forms Fluoride) | Very High | Low | Generates amino acid fluorides in situ, ideal for α,α-disubstituted amino acids.[2] |
Table 2: Quantitative Purity Data: HCTU vs. HATU
The following data illustrates the comparative performance of HCTU and HATU in the synthesis of two different peptides, highlighting the impact of coupling time on crude peptide purity.
Peptide 1: Acyl Carrier Protein Fragment (65-74) [16]
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 79.86 | 83.63 |
| 2 x 20 min | 80.52 | 79.91 |
Peptide 2: A-beta Amyloid Fragment (1-42) [16]
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 88.29 | 89.63 |
| 2 x 20 min | 92.11 | 91.23 |
Data indicates that both reagents are highly efficient, with HATU showing a slight advantage in very fast (1 min) couplings, while both perform excellently at longer times.[16]
Experimental Protocols
Generalized Protocol for a Difficult Coupling using HATU
This protocol outlines a standard procedure for solid-phase peptide synthesis (SPPS) when coupling a sterically hindered amino acid (N-methylated or α,α-disubstituted) using HATU.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (4 equivalents)[12]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[12]
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes. Perform Fmoc deprotection on the N-terminal amine by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (e.g., 5 x 1 min).[6]
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in a minimal amount of DMF or NMP.[12]
-
Pre-activation: Add DIPEA (8 eq.) to the activation solution.[12] Gently agitate the mixture for 1-5 minutes at room temperature.[6][12]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[6]
-
Agitation: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling onto another N-methyl residue), longer times may be necessary.[6][12]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test to check for completion.[12]
-
Washing: Once the coupling is complete (test result is yellow), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[6]
-
Recoupling (Optional): If the monitoring test indicates incomplete coupling, repeat steps 2-7 (a "double coupling").[12]
Visualizations
Workflow for Troubleshooting Difficult Couplings
Caption: A logical workflow for diagnosing and resolving incomplete peptide coupling reactions.
Activation Pathway using a Uronium Salt Reagent (HATU)
Caption: Simplified mechanism of carboxylic acid activation and coupling using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. file.globalso.com [file.globalso.com]
Technical Support Center: Preventing Side Reactions During Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your molecule, leading to undesired byproducts.[1][2][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a +56 Da mass shift.[1][4][5] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[6]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][4][5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can react with sensitive residues in your substrate.[1][6] They are typically more reactive or present in a much higher concentration than the nucleophilic sites on your molecule of interest, thus preventing the formation of alkylated side products.[1][6]
Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?
A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[5][7] TIS is an excellent carbocation scavenger, and water can also help to trap the tert-butyl cation.[5][7]
Q5: Are there milder alternatives to strong acids like TFA for Boc deprotection?
A5: Yes, for substrates with acid-sensitive functional groups, several milder deprotection methods can be employed. These include:
-
4M HCl in Dioxane: This is a common alternative to TFA and can sometimes offer better selectivity.[8][9]
-
Aqueous Phosphoric Acid: This offers an environmentally benign and selective method for deprotection.[10]
-
Oxalyl Chloride in Methanol: This provides a very mild method that is tolerant of other acid-labile groups.[11][12][13][14]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can effect deprotection without the need for any acid.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak in LC-MS with a +56 Da mass shift. | Alkylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[6][16] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. (See Table 1)[6][16] |
| Reaction is sluggish or incomplete. | - Insufficient acid concentration or reaction time.- Steric hindrance around the Boc-protected amine.- Poor resin swelling (for solid-phase synthesis).[6] | - Increase the acid concentration (e.g., from 25% to 50% TFA in DCM) or extend the reaction time.- Consider switching to a stronger acid system like 4M HCl in dioxane.- For solid-phase synthesis, ensure the resin is adequately swollen in the deprotection solvent. A 55% TFA in DCM solution may promote better swelling than 100% TFA.[1] |
| Presence of deletion sequences in peptide synthesis. | Incomplete Boc deprotection in one or more cycles of solid-phase peptide synthesis (SPPS).[4] | - Ensure sufficient deprotection time and acid concentration in each cycle.- Use a monitoring technique like the Kaiser test to confirm complete deprotection before proceeding to the next coupling step.[4] |
| Product degradation or cleavage of other acid-labile protecting groups. | The deprotection conditions are too harsh for your substrate. | - Switch to a milder deprotection method such as 4M HCl in dioxane, aqueous phosphoric acid, or oxalyl chloride in methanol.[8][10][11] |
| Formation of a +16 Da adduct with methionine-containing peptides. | Oxidation of the methionine thioether to methionine sulfoxide.[6] | - Add reducing agents like dimethyl sulfide (DMS) or ammonium iodide to the cleavage cocktail.- Work under an inert atmosphere and use degassed solvents.[5][6] |
Data Presentation
Table 1: Common Scavengers for Preventing Side Reactions in Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Cys, Tyr, General carbocations | 2.5 - 5% (v/v) | Highly effective carbocation scavenger.[5][7] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% (v/v) | Effective at reducing the tert-butyl cation.[3] |
| Thioanisole | Met, Trp | 5 - 10% (v/v) | Particularly effective in preventing S-alkylation of Methionine.[3][5] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting Cysteine and Tryptophan residues.[5] |
| Water | General carbocations | 2.5 - 5% (v/v) | Acts as a scavenger by forming tert-butanol. Often used in combination with other scavengers.[5][7] |
| Phenol | Tyr, Trp | ~5% (v/v) | Acts as a decoy for the tert-butyl cation.[6] |
| Dimethyl sulfide (DMS) | Met | Varies | Helps prevent the oxidation of Methionine.[5][6] |
Table 2: Quantitative Comparison of Scavenger Cocktails for a Methionine-Containing Peptide
| Cleavage Cocktail Composition (v/v/w) | % Main Product | % Met(O) | % Other Impurities |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 45 | 55 | 0 |
| Reagent R: TFA/Thioanisole/Anisole/EDT (90:5:2:3) | 85 | 15 | 0 |
| Reagent B: TFA/Phenol/H₂O/TIS (88:5:5:2) | 50 | 50 | 0 |
| Reagent H: TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | >95 | 0 | <5 |
| Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.[7] |
Table 3: Comparison of Deprotection Methods for Boc-L-Alanine benzyl ester
| Deprotection Cocktail | Reaction Time | Yield (%) | Purity (%) |
| 25% TFA in DCM | 1 hour | 95 | >98 |
| 4M HCl in Dioxane | 2 hours | 92 | >97 |
| 0.2M MSA in DCM/Toluene (9:1) | 4 hours | 88 | >95 |
| Data is a compilation from various sources and representative of typical outcomes.[17] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase using TFA
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[18]
-
Cooling: Cool the solution to 0 °C using an ice bath.[18]
-
Scavenger Addition: Add the appropriate scavenger(s) based on the substrate's amino acid composition (see Table 1). For a general-purpose deprotection, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[18]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[4]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild basic wash (e.g., saturated aqueous sodium bicarbonate).[16] Be cautious during neutralization as CO₂ evolution can cause pressure buildup.[18]
-
Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[18]
-
Filter and concentrate to obtain the crude product, which can be further purified if necessary.[18]
-
Protocol 2: Boc Deprotection on Solid Support (SPPS)
-
Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a suitable reaction vessel.[19]
-
Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[4]
-
Neutralization:
-
Next Cycle: The resin is now ready for the next amino acid coupling step.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection side reactions.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Optimizing reaction conditions for coupling Boc-L-tert-leucine to a growing peptide chain.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-L-tert-leucine to a growing peptide chain during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-L-tert-leucine challenging?
Boc-L-tert-leucine is a sterically hindered amino acid. The bulky tert-butyl group on the side chain, in close proximity to the alpha-carbon, physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions.
Q2: What are the most effective coupling reagents for Boc-L-tert-leucine?
For sterically hindered amino acids like Boc-L-tert-leucine, high-reactivity uronium/aminium or phosphonium salt reagents are recommended over standard carbodiimide reagents like DCC or DIC. Reagents such as HATU, HCTU, and COMU are highly efficient for these difficult couplings.[1][2] HATU is often considered one of the most powerful activators available.[1][2] Phosphonium salts like PyBOP and PyAOP are also highly effective and are particularly useful for minimizing racemization.[2]
Q3: What is racemization and how can it be minimized when coupling Boc-L-tert-leucine?
Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid, resulting in a mixture of L- and D-enantiomers. The activated amino acid is susceptible to base-catalyzed proton abstraction, which can lead to this loss of chirality. To minimize racemization, it is crucial to:
-
Choose the right coupling reagent: Reagents like HATU and PyBOP are known for low racemization levels.[3]
-
Use an appropriate base: A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is preferred.
-
Avoid prolonged activation times: Pre-activation of the amino acid should be kept to a minimum.
Q4: Can I use standard coupling protocols for Boc-L-tert-leucine?
Standard coupling protocols are often insufficient for achieving high coupling efficiency with sterically hindered residues like Boc-L-tert-leucine. It is typically necessary to employ optimized conditions, which may include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagent, and extending the reaction time.
Q5: What should I do if the coupling of Boc-L-tert-leucine is incomplete?
If a monitoring test, such as the Kaiser test, indicates incomplete coupling, the most straightforward approach is to perform a second coupling (double coupling). This involves repeating the coupling step with a fresh solution of activated Boc-L-tert-leucine before proceeding to the next deprotection step. If double coupling is unsuccessful, capping the unreacted amines with a reagent like acetic anhydride is recommended to prevent the formation of deletion sequences.
Troubleshooting Guide
Problem: Low Coupling Efficiency / Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Presence of deletion sequences (peptide missing the tert-leucine residue) in the final product, as detected by mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Reactivity | Switch from standard carbodiimide reagents (DCC/DIC) to a more potent uronium/aminium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyBOP).[1][2] |
| Steric Hindrance | 1. Double Coupling: Repeat the coupling step with fresh reagents. 2. Increase Equivalents: Use a higher excess (3-4 equivalents) of Boc-L-tert-leucine and the coupling reagent.[1] 3. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or longer.[1] |
| Suboptimal Reaction Conditions | 1. Solvent: Use high-purity, anhydrous DMF or NMP. 2. Temperature: A moderate increase in temperature (e.g., to 40°C) can improve coupling kinetics, but should be used with caution as it may increase the risk of racemization. |
| Peptide Aggregation | If the growing peptide chain is prone to aggregation, consider using a different solvent system (e.g., NMP or a mixture of DMF/DCM) or adding chaotropic salts. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Note: The following data is generalized from studies on various sterically hindered amino acids, including Boc-L-Valine and Boc-DL-Phg-OH, and serves as a strong indicator for the performance with Boc-L-tert-leucine.
| Coupling Reagent | Class | Typical Yield (%)[4] | Relative Reaction Rate[4] | Risk of Racemization[4] | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings.[4] |
| HCTU | Aminium/Uronium Salt | 93-98[1] | Fast | Low | A very effective and often more cost-effective alternative to HATU.[1][5] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP.[4][6] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | A third-generation uronium reagent with high solubility and a good safety profile.[1][4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-L-tert-leucine using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically demanding Boc-L-tert-leucine.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-L-tert-leucine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a hindered base such as DIPEA (6 equivalents).[1]
-
Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[1]
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a double coupling is recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Standard Coupling of Boc-L-tert-leucine using DIC/HOBt
This protocol provides a more economical approach, which may require optimization for challenging sequences.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DCM for 30 minutes.
-
Reagent Solution Preparation: In a separate vessel, dissolve Boc-L-tert-leucine (5 equivalents relative to resin loading) and HOBt (5.5 equivalents) in a minimal amount of DMF.[7]
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin suspension. Add DIC (5.5 equivalents) to the mixture.[7] Agitate the reaction at room temperature.
-
Monitoring: Monitor the reaction using the Kaiser test. If the test is not negative within four hours, a recoupling should be performed.[7]
-
Washing: Once the coupling is complete, filter and wash the resin three times with DMF, followed by three times with DCM.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise workflow for troubleshooting low coupling yields.
General Workflow for a Single Boc-SPPS Cycle
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis.
Decision Tree for Coupling Reagent Selection
Caption: Decision-making workflow for coupling reagent selection.
References
Troubleshooting low yields in solid-phase peptide synthesis of hydrophobic peptides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of hydrophobic peptides, with a focus on addressing low peptide yields.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving low yields and other common problems in SPPS of hydrophobic peptides. The guides are presented in a question-and-answer format to directly address specific issues.
Issue: Significantly lower than expected peptide yield after cleavage.
Low peptide yield can arise from inefficiencies at multiple stages of the synthesis process. A logical diagnostic workflow is crucial for identifying the root cause. The first step is to determine if the low yield is due to poor synthesis efficiency on the resin or a problem with the final cleavage and work-up.
Q1: How do I determine if the low yield is from poor synthesis or cleavage?
A1: To pinpoint the source of the low yield, a small-scale test cleavage and analysis are recommended.
-
Qualitative Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry (MS). The presence of the target peptide mass will confirm that the synthesis was at least partially successful.
-
Quantitative Analysis: Determine the loading of the final peptide on the resin. This can be accomplished by cleaving the peptide from a known mass of dried resin and quantifying the peptide amount by UV-Vis spectrophotometry or amino acid analysis (AAA). If the on-resin yield is high but the final yield is low, the issue likely lies with the cleavage or work-up procedure.
Q2: My on-resin synthesis efficiency is low. What are the common causes for hydrophobic peptides?
A2: Low on-resin efficiency for hydrophobic peptides is most often due to on-resin aggregation.
-
Peptide Aggregation: Hydrophobic peptide chains have a tendency to aggregate on the resin, forming secondary structures like β-sheets.[1] This aggregation hinders the access of reagents to the reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in truncated and deletion sequences.[1][2]
-
"Difficult Sequences": Sequences rich in hydrophobic amino acids like Val, Leu, Ile, Phe, and Ala are prone to aggregation.[1] β-branched amino acids (Val, Ile, Thr) and repeating hydrophobic residues also contribute to synthesis difficulty.[1] Glycine, when combined with hydrophobic residues, can also promote β-sheet formation.[3][4]
Q3: What are the signs of on-resin peptide aggregation?
A3: Several signs can indicate on-resin aggregation during synthesis:
-
Resin Shrinking: The resin beads may shrink or fail to swell properly in the synthesis solvent.[5]
-
Slowed Reactions: Deprotection and coupling reactions may become sluggish as the growing peptide chains become inaccessible.
-
False-Negative Kaiser Test: The Kaiser test, used to detect free primary amines, may give a false-negative result because aggregated peptide chains can block access to the N-terminus.
-
Changes in Flow-Through Monitoring: In continuous flow synthesis, a broadening of the Fmoc deprotection peak can indicate aggregation.
Q4: How can I mitigate on-resin aggregation and improve coupling efficiency?
A4: Several strategies can be employed to disrupt secondary structure formation and improve synthesis efficiency:
-
Resin Selection: Use a low-substitution resin (0.1 to 0.4 mmol/g) for long or aggregation-prone peptides to increase the distance between peptide chains.[6] For hydrophobic peptides, non-polar resins like polystyrene may yield better results than polar resins.[3][7] PEG-grafted resins (e.g., TentaGel) are also a good option to minimize aggregation.[8]
-
Solvent Choice: N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF) for synthesizing hydrophobic peptides as it can better solvate the growing peptide chain.[2][9] "Magic mixtures" of solvents like DCM/DMF/NMP (1:1:1) or the addition of chaotropic agents (e.g., LiCl, KSCN) or polar organic solvents like DMSO can also disrupt aggregation.[3][4][7][10]
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., using microwave-assisted SPPS) can disrupt hydrogen bonds, break up aggregates, and increase reaction rates.[5][10][11]
-
Specialized Reagents and Techniques:
-
Coupling Reagents: Use highly efficient coupling reagents like HBTU, HATU, or COMU.[12]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations (e.g., every 5-6 residues) can disrupt the formation of secondary structures by introducing a "kink" in the peptide backbone.[9][13][14]
-
Backbone Protection: Using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acids can prevent hydrogen bonding.[5]
-
Double Coupling: For difficult couplings, repeating the coupling step can improve efficiency.[12]
-
Capping: After an incomplete coupling, capping the unreacted amines with acetic anhydride prevents the formation of deletion sequences.
-
Q5: My cleavage and/or work-up is inefficient for my hydrophobic peptide. What can I do?
A5: Hydrophobic peptides are often difficult to dissolve in standard cleavage cocktails and purification solvents.
-
Solubility Issues: Poor solubility can lead to precipitation during cleavage or work-up, resulting in low recovery.
-
Alternative Purification: For extremely hydrophobic peptides that are difficult to purify by RP-HPLC, alternative methods like precipitation and washing with diethyl ether can be employed.[15]
-
Solubilizing Agents: In some cases, adding organic solvents like trifluoroethanol (TFE) can help dissolve the peptide for purification.[16]
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Q: Which protecting group strategy, Fmoc or Boc, is better for hydrophobic peptides?
-
A: While Fmoc is more common due to its milder deprotection conditions, the Boc/Bzl strategy with in situ neutralization can sometimes yield superior results for long and difficult sequences, as it can help to reduce aggregation.[6] However, it requires the use of hazardous reagents like HF for cleavage.[6]
-
-
Q: What type of resin should I choose for a hydrophobic peptide?
-
A: A low-substitution (0.1-0.4 mmol/g) polystyrene resin is often a good starting point.[6] For particularly difficult sequences, PEG-grafted resins (e.g., TentaGel, ChemMatrix) can improve solvation and reduce aggregation.[8] If synthesizing a peptide with a C-terminal Cys or His, or a sequence prone to diketopiperazine formation, a 2-chlorotrityl resin is recommended.[17]
-
-
Q: How can I predict if my peptide sequence will be difficult to synthesize?
-
A: Several online tools can predict difficult sequences by analyzing factors like hydrophobicity and aggregation potential. Generally, sequences with a high content of hydrophobic and β-branched amino acids, or repeating hydrophobic residues, are likely to be problematic.[1]
-
Reagents and Conditions
-
Q: Which coupling reagent is best for hydrophobic peptides?
-
A: For difficult couplings, aminium/uronium-based reagents like HBTU, HATU, and HCTU, or phosphonium-based reagents like PyBOP are generally more efficient than carbodiimides like DIC.
-
-
Q: Can I use microwave synthesis for hydrophobic peptides?
-
Q: What is the "magic mixture" of solvents and when should I use it?
Troubleshooting Specific Issues
-
Q: My Kaiser test is negative, but I still have low yield. What could be the problem?
-
A: Severe on-resin aggregation can make the N-terminal amine inaccessible to the ninhydrin reagent, leading to a false-negative result.[10] If you suspect aggregation, try the troubleshooting strategies mentioned above, such as switching to a different solvent, increasing the temperature, or incorporating a pseudoproline dipeptide.
-
-
Q: I'm seeing a significant amount of truncated sequences in my crude product. What should I do?
-
A: Truncated sequences are a result of incomplete deprotection. For hydrophobic peptides, aggregation can hinder the removal of the Fmoc group. Try increasing the deprotection time, using a stronger deprotection cocktail (e.g., with DBU), or increasing the temperature.
-
-
Q: My crude product is a complex mixture of many peaks on the HPLC. How do I identify the problem?
-
A: A complex HPLC profile suggests issues with both coupling and deprotection. Analyze the crude product by mass spectrometry to identify the masses of the major impurities. This will help you determine if they are deletion sequences (from incomplete coupling) or truncated sequences (from incomplete deprotection).
-
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hydrophobic Peptide
| Peptide Sequence | Solvent | Yield (%) | Reference |
| 34-residue fragment of rat bradykinin receptor | DMF | 4 | [3] |
| 34-residue fragment of rat bradykinin receptor | 80% NMP/DMSO | 12 | [3] |
Table 2: Impact of Resin Loading on Crude Purity of an 18-mer Amphipathic Peptide
| Resin Type | Loading (mmol/g) | Crude Purity (%) | Reference |
| Fmoc-Gly-Wang Polystyrene | 0.7 | ~67 | |
| Fmoc-Gly-Wang Polystyrene | 0.33 | Higher (exact % not stated, but cleaner chromatogram shown) |
Table 3: Comparison of Conventional vs. Microwave-Assisted SPPS for a Hexa-β-peptide
| Synthesis Method | Crude Purity (%) | Reference |
| Conventional (Room Temperature) | 55 | [19] |
| Microwave-Assisted (Coupling: 60°C, 2 min; Deprotection: 50°C, 4 min) | 80 | [19] |
Experimental Protocols
Protocol 1: Manual Coupling of Pseudoproline Dipeptides
This protocol describes the manual incorporation of a pseudoproline dipeptide into a growing peptide chain.
-
Reagent Preparation:
-
Coupling Reaction:
-
Completion Check:
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (General Protocol)
This is a general protocol for SPPS using a microwave synthesizer. Specific parameters may need to be optimized for your peptide and instrument.
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF or NMP) in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in NMP.
-
Apply microwave irradiation for 30-60 seconds at a set temperature (e.g., 75°C).
-
Repeat the deprotection step once.
-
Wash the resin thoroughly with NMP.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (e.g., 5 equivalents), a coupling reagent (e.g., HBTU, 5 equivalents), and a base (e.g., DIPEA, 10 equivalents) in NMP.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation for 3-5 minutes at a set temperature (e.g., 75-90°C).
-
Wash the resin thoroughly with NMP.
-
-
Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIPS/H2O).
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
-
Resin Preparation: After an incomplete coupling step, wash the resin with DCM.
-
Capping Reaction:
-
Add a capping solution of acetic anhydride/DIPEA/NMP to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with NMP and DCM to remove excess capping reagents.
-
Verification: Perform a Kaiser test to confirm the absence of free primary amines.
Mandatory Visualization
Caption: Troubleshooting workflow for low peptide yield in SPPS.
Caption: Standard solid-phase peptide synthesis (SPPS) cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. chempep.com [chempep.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. books.rsc.org [books.rsc.org]
- 18. biotage.com [biotage.com]
- 19. rsc.org [rsc.org]
Minimizing racemization during the activation and coupling of Boc-protected amino acids.
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing racemization during the activation and coupling of Boc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the conversion of a chiral amino acid into an equal mixture of its L and D forms (enantiomers). In peptide synthesis, this is a significant problem because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the native sequence of L-amino acids.[1] The presence of D-amino acid impurities creates diastereomers of the target peptide, which can have reduced or no biological activity and are often very difficult to separate during purification.[1][2]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during the coupling step?
A2: The primary mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a planar 5(4H)-oxazolone (also called an azlactone) intermediate.[1] This occurs when the carboxyl group is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be easily removed by a base in the reaction mixture, leading to a loss of stereochemical information.[3][4] Subsequent attack by the incoming amine can then occur from either face of the planar intermediate, producing both the desired L-L peptide and the undesired D-L diastereomer.[1]
Caption: Mechanism of racemization via 5(4H)-oxazolone formation.
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies significantly among amino acids. Boc-Histidine (His) and Boc-Cysteine (Cys) are particularly prone to racemization.[1][5] For histidine, the imidazole side chain can act as an internal base, catalyzing the abstraction of the alpha-proton.[1][6][7] For cysteine, the protecting group on the sulfur atom and the coupling conditions must be carefully selected to minimize racemization.[1][8] Other residues with electron-withdrawing side chains can also show an increased tendency to racemize.
Troubleshooting Guide
Q: My final peptide analysis (HPLC/MS) shows a significant diastereomeric impurity. What are the likely causes and how do I troubleshoot it?
A: A diastereomeric impurity indicates that racemization has occurred at one or more chiral centers during synthesis.[9][10][11] Use the following workflow to identify and resolve the potential cause.
Caption: Troubleshooting workflow for diastereomeric impurities.
Q: How can I specifically minimize racemization when coupling Boc-His-OH?
A: The unprotected imidazole side chain of histidine is a major cause of racemization.[6][12] The Nπ in the imidazole ring can act as an intramolecular base, facilitating the undesirable proton abstraction.[6] To prevent this, always use a Boc-histidine derivative with a protecting group on the imidazole side chain. Commonly used and effective groups in Boc chemistry include 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom).[6] Boc-His(Dnp)-OH is particularly stable and effective at suppressing racemization in longer syntheses.[6][12]
Q: What are the best practices for coupling Boc-Cys-OH?
A: Cysteine is highly susceptible to racemization, especially in the presence of base.[8][13] The most effective strategy is to use a coupling method that does not require a tertiary base, such as activation with diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4][8] If a base must be used, a weaker, sterically hindered base like 2,4,6-collidine is preferable to DIPEA or NMM.[4][8] The choice of a less polar solvent for the coupling can also help impede racemization.[8]
Key Factors & Mitigation Strategies
The extent of racemization is influenced by several key experimental factors. Optimizing these factors is crucial for maintaining stereochemical integrity.
Comparison of Coupling Reagents
The choice of coupling reagent and the use of additives are critical. Fast coupling kinetics can outcompete the rate of oxazolone formation and subsequent racemization.
| Coupling Reagent Class | Examples | Racemization Risk | Comments |
| Carbodiimides (alone) | DCC, DIC | High | Activation can lead to significant oxazolone formation. Not recommended without an additive.[14] |
| Carbodiimides + Additive | DIC + HOBt/HOAt | Low | HOBt or HOAt additives react to form an active ester, which minimizes racemization during coupling.[4][14][15] This is a reliable and cost-effective method. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Low to Very Low | Highly efficient reagents that promote rapid amide bond formation.[14] HATU (derived from HOAt) is generally superior to HBTU (derived from HOBt) in suppressing racemization.[15] |
| Phosphonium Salts | BOP, PyBOP | Low | Very effective but generate HMPA, a carcinogenic byproduct. Newer uronium/aminium reagents are often preferred.[15][16] |
| Newer Generation Reagents | COMU | Very Low | An OxymaPure®-based uronium salt that shows excellent coupling efficiency and very low racemization, comparable or superior to HATU.[17][18] |
Impact of Organic Bases
Tertiary amines are often required for neutralization and to facilitate coupling with uronium/aminium reagents. However, their basicity can promote racemization by abstracting the α-proton.[3][16]
| Base | Common Name | Basicity / Steric Hindrance | Impact on Racemization |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | Strong / Sterically Hindered | Moderate risk. Widely used, but stronger basicity can increase racemization compared to NMM.[3][4] |
| N-Methylmorpholine | NMM | Weaker / Less Hindered | Lower risk. Its weaker basicity makes it a better choice than DIPEA for reducing racemization.[3][4][19] |
| 2,4,6-Collidine | Collidine, TMP | Weak / Highly Hindered | Lowest risk. The combination of weak basicity and significant steric hindrance makes it an excellent choice for minimizing racemization, especially in sensitive couplings.[3][4] |
| Triethylamine | TEA | Strong / Less Hindered | High risk. Its strong basicity and low steric hindrance significantly promote racemization and it should generally be avoided.[3] |
Featured Protocol
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general method for determining the percentage of D-isomer impurity in a synthetic peptide sample by analyzing its constituent amino acids after hydrolysis.[20][21]
Objective: To quantify the level of racemization for each amino acid in the final peptide product.
Methodology:
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6N deuterated hydrochloric acid (DCl in D₂O). Using deuterated acid allows for the correction of any racemization that occurs during the hydrolysis step itself.[9][20][21]
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, carefully open the tube and evaporate the acid to dryness under a stream of nitrogen or using a lyophilizer.
-
Reconstitute the amino acid hydrolysate in a known volume of an appropriate solvent (e.g., 0.1% TFA in water) for HPLC analysis.
-
-
Chiral HPLC-MS/MS Analysis:
-
Column: A chiral stationary phase (CSP) column designed for amino acid separation (e.g., Cinchona-derived zwitterionic or macrocyclic glycopeptide-based columns).[22]
-
Mobile Phase: Typically an isocratic or gradient system using solvents like acetonitrile, methanol, and water with acidic or basic additives, optimized for the specific column and amino acids.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS).[20]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. For each amino acid, set up transitions to monitor both the L- and D-enantiomers.
-
Standard Preparation: Prepare a standard mixture containing both L- and D-isomers of all relevant amino acids to confirm retention times and detector response.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas for the L- and D-enantiomer of each amino acid in the hydrolyzed sample chromatogram.
-
Calculate the percentage of D-isomer (%D) using the following formula: %D = [Peak Area (D-isomer) / (Peak Area (L-isomer) + Peak Area (D-isomer))] x 100
-
The reporting limit for this method can be as low as 0.1%.[21] This provides a precise measure of the stereochemical integrity of the synthetic peptide.[23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. polypeptide.com [polypeptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry [morressier.com]
- 22. chiraltech.com [chiraltech.com]
- 23. researchgate.net [researchgate.net]
Addressing solubility issues of Boc-L-tert-leucine in different solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Boc-L-tert-leucine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Boc-L-tert-leucine?
A1: Boc-L-tert-leucine is a hydrophobic, protected amino acid. Consequently, it exhibits good solubility in many common organic solvents but is sparingly soluble in water. It is typically a white to off-white crystalline solid.[1][2]
Q2: In which organic solvents is Boc-L-tert-leucine generally soluble?
A2: Boc-L-tert-leucine is soluble in a range of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[1][2] It has also been noted to be slightly soluble in ethyl acetate and chloroform.[3][4]
Q3: What is the solubility of Boc-L-tert-leucine in water?
A3: Boc-L-tert-leucine is generally considered to be insoluble or has very low solubility in water due to the hydrophobic nature of the tert-butyl and Boc protecting groups.[1][2]
Q4: How does the purity of Boc-L-tert-leucine affect its solubility?
A4: Impurities present in the Boc-L-tert-leucine can significantly impact its solubility characteristics. If you are experiencing unexpected solubility issues, it is recommended to verify the purity of your compound, and if necessary, consider recrystallization to remove impurities.[5]
Q5: Can temperature be used to improve the solubility of Boc-L-tert-leucine?
A5: Yes, gentle warming can be employed to increase the solubility of Boc-L-tert-leucine in a given solvent. However, this should be done with caution, as excessive heat can lead to the degradation of the compound. It is advisable to first test this on a small scale and monitor for any changes in the appearance or purity of the solution.[5]
Troubleshooting Guide
Issue: Boc-L-tert-leucine is not dissolving in the chosen solvent.
This guide provides a systematic approach to resolving common solubility problems encountered during experimental work.
dot
Caption: Stepwise workflow for troubleshooting Boc-L-tert-leucine dissolution.
Data Presentation
Table 1: Solubility of Boc-L-tert-leucine in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (432.36 mM) | May require sonication. It is recommended to use newly opened, hygroscopic DMSO.[6][7] |
| Dichloromethane (DCM) | Soluble | - | A commonly used solvent for this compound.[1][2] |
| Dimethylformamide (DMF) | Soluble | - | Frequently used in peptide synthesis.[1] |
| Methanol | Soluble | - | -[2] |
| Ethanol | Soluble | - | -[2] |
| Acetonitrile | Soluble | - | -[2] |
| Ethyl Acetate | Slightly Soluble | - | -[3] |
| Water | Insoluble | - | -[1][2] |
Experimental Protocols
Protocol 1: Standard Dissolution of Boc-L-tert-leucine
-
Preparation : Ensure that the Boc-L-tert-leucine is of high purity (>98%). Weigh the desired amount of the compound accurately.
-
Solvent Selection : Choose an appropriate solvent based on the experimental requirements and the solubility data presented in Table 1. For most applications, DCM, DMF, or DMSO are suitable choices.
-
Dissolution :
-
Add the selected solvent to the vessel containing the Boc-L-tert-leucine.
-
Agitate the mixture at room temperature using a magnetic stirrer or by vortexing.
-
Observe for complete dissolution.
-
Protocol 2: Aiding Dissolution with Sonication and Gentle Heating
This protocol is intended for situations where Boc-L-tert-leucine does not readily dissolve under standard conditions.
-
Initial Steps : Follow steps 1 and 2 from the "Standard Dissolution" protocol.
-
Sonication :
-
Place the vessel containing the suspension in a sonicator bath.
-
Sonicate for 5-10 minute intervals, monitoring for dissolution.[5]
-
-
Gentle Warming :
-
If the compound remains insoluble after sonication, gently warm the solution in a water bath.
-
The temperature should not exceed 40°C to prevent potential degradation of the Boc-L-tert-leucine.[5]
-
Continue to agitate the solution during warming.
-
-
Final Observation : Once the compound is fully dissolved, allow the solution to return to room temperature before use, being mindful of potential precipitation if the solution is supersaturated.
References
- 1. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 2. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. N-Boc-L-tert-Leucine | 62965-35-9 [amp.chemicalbook.com]
- 4. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Alternative Deprotection Methods for Boc-Protected Amines
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding alternative methods for the deprotection of tert-butoxycarbonyl (Boc)-protected amines, focusing on strategies that avoid the use of strong acids.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to strong acids like TFA or HCl for Boc deprotection?
While trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective and widely used, they can be problematic for substrates containing other acid-labile functional groups, such as tert-butyl esters or trityl groups.[1] Using milder, alternative methods can improve the overall yield and purity of your target molecule by preventing undesired side reactions. Furthermore, some alternative methods offer environmental benefits by avoiding chlorinated solvents and strong acids.[2][3][4]
Q2: What are the main categories of non-acidic or mild-acidic Boc deprotection methods?
There are several established alternatives to strong acids for Boc group removal. The primary categories include:
-
Lewis Acid-Catalyzed Deprotection: Utilizes Lewis acids to facilitate the cleavage of the Boc group.[5]
-
Thermal Deprotection: Employs heat to induce the removal of the Boc group, often without any catalyst.[2][4]
-
Neutral or Near-Neutral Reagent-Mediated Deprotection: Involves specific reagents that operate under mild conditions.
Q3: Can I selectively deprotect one Boc group in the presence of another?
Yes, selective deprotection is achievable, particularly with thermal methods. For instance, by carefully controlling the reaction temperature in a continuous flow setup, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group.[6][7]
Q4: Is catalytic hydrogenation a suitable method for Boc deprotection?
No, the Boc group is generally stable under the conditions of catalytic hydrogenation (e.g., Pd/C, H₂).[8][9] This stability makes catalytic hydrogenation an excellent orthogonal strategy for deprotecting other amine protecting groups, such as benzyloxycarbonyl (Cbz) or benzyl (Bn), while leaving the Boc group intact.[10]
Troubleshooting Guides
Lewis Acid-Catalyzed Deprotection
Problem: My Boc deprotection using a Lewis acid (e.g., ZnBr₂, FeCl₃) is slow or incomplete.
| Possible Cause | Suggested Solution |
| Insufficient Lewis Acid | Many Lewis acid-mediated deprotections require stoichiometric or even excess amounts of the reagent.[5] Try increasing the equivalents of the Lewis acid. |
| Presence of Water | Adventitious water can hydrolyze the Lewis acid, generating protic acids that may be the actual catalytic species.[5] Ensure your reaction is performed under anhydrous conditions. |
| Substrate Steric Hindrance | Highly hindered amines may react slower. Consider increasing the reaction temperature or switching to a smaller, more reactive Lewis acid. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Dichloromethane (DCM) is commonly used for ZnBr₂-mediated deprotections.[1][11][12] |
Problem: I am observing side products after Lewis acid-mediated deprotection.
| Possible Cause | Suggested Solution |
| Reaction with t-Butyl Cation | The generated tert-butyl cation is an electrophile and can react with nucleophilic functional groups on your substrate.[5] Consider adding a scavenger, such as triethylsilane or anisole, to trap the cation. |
| Degradation of Other Functional Groups | Although milder than strong protic acids, some Lewis acids can still affect other sensitive groups. Screen different Lewis acids to find one with better chemoselectivity for your substrate. For instance, ZnBr₂ can be selective for secondary N-Boc groups.[11][13] |
Thermal Deprotection
Problem: My thermal Boc deprotection is not proceeding to completion.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | Thermal deprotection is highly temperature-dependent. Gradually increase the reaction temperature. For example, some substrates may require temperatures up to 240°C.[6] |
| Solvent Effects | The choice of solvent can influence the reaction efficiency. Polar protic solvents like methanol or trifluoroethanol have been shown to be effective.[6][7] Water can also be an effective medium.[4] |
| Short Reaction Time | While some thermal deprotections are rapid, others may require longer reaction times, especially at lower temperatures.[4] Monitor the reaction over a longer period. |
Problem: My starting material is degrading at the high temperatures required for thermal deprotection.
| Possible Cause | Suggested Solution |
| Thermal Instability of the Substrate | Your compound may not be stable at the required deprotection temperature.[2] If this is the case, thermal deprotection is not a suitable method. Consider a milder, room-temperature alternative like using oxalyl chloride in methanol.[14][15] |
| Use of Continuous Flow | Continuous flow reactors can allow for precise control over short residence times at high temperatures, which can minimize the degradation of thermally sensitive compounds.[6][7] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for various alternative Boc deprotection methods.
| Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Lewis Acid | |||||
| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | Room Temperature | 3 days | Not specified |
| Iron(III) Chloride (FeCl₃) | Catalytic | Acetonitrile | Not specified | Variable | Not specified |
| Thermal | |||||
| Heating in Water | Water | Water | 100 | < 15 minutes | High |
| Heating in Organic Solvent | None | Methanol, Trifluoroethanol | 150 - 240 | 30 - 60 minutes | Up to 98% |
| Other Reagents | |||||
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | Room Temperature | 1 - 4 hours | Up to 90%[14][15] |
| Trimethylsilyl Iodide (TMSI) | 1.2 - 1.5 equivalents | Chloroform, Dichloromethane | Room Temperature | Several hours to overnight | Not specified |
| Ceric Ammonium Nitrate (CAN) | 0.2 equivalents | Acetonitrile | Reflux | Not specified | 90 - 99%[16][17] |
Experimental Protocols
Method 1: Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane
This protocol is particularly useful for the selective deprotection of secondary N-Boc amines.[11][13]
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add anhydrous zinc bromide (ZnBr₂) (2.0-3.0 equivalents).[18]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24-72 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Method 2: Thermal Deprotection in Methanol (Continuous Flow)
This method is a green alternative and allows for selective deprotection based on temperature control.[6][7]
-
Prepare a solution of the Boc-protected amine in methanol.
-
Set up a continuous flow reactor with a heated coil.
-
Pump the solution through the reactor at a temperature between 150°C and 240°C. The optimal temperature will depend on the substrate.[6]
-
The residence time in the heated coil is typically between 30 and 60 minutes.[6]
-
Collect the output from the reactor.
-
The solvent can be removed under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.[2]
Method 3: Mild Deprotection with Oxalyl Chloride in Methanol
This is a very mild method that is tolerant of other acid-labile groups like esters.[14][15][19]
-
Dissolve the Boc-protected amine (1.0 equivalent) in methanol at room temperature.[20]
-
Carefully add oxalyl chloride (3.0 equivalents) dropwise to the solution.[20]
-
Stir the reaction mixture at room temperature for 1-4 hours.[14][15][19][20]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected amine.
Visualizations
Caption: Decision workflow for choosing a Boc deprotection method.
Caption: General mechanism of Lewis acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zinc Bromide [commonorganicchemistry.com]
- 12. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. sciencemadness.org [sciencemadness.org]
- 18. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
Managing aggregation of peptide chains during synthesis with hydrophobic residues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the aggregation of peptide chains, particularly those containing hydrophobic residues, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin. This leads to the formation of stable secondary structures, such as β-sheets. Hydrophobic sequences are particularly susceptible to aggregation as the non-polar side chains tend to associate with each other, which brings the peptide backbones into close proximity and facilitates the formation of hydrogen bonds. This on-resin aggregation can physically hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling reactions, which ultimately results in lower yields and purity of the final peptide.
Q2: Which types of peptide sequences are most prone to aggregation?
A2: "Difficult sequences" with a high propensity for aggregation typically include:
-
High content of hydrophobic amino acids: Sequences rich in residues such as Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala).[1]
-
β-branched amino acids: The presence of Val, Ile, and Threonine (Thr) can promote aggregation.[2]
-
Repeating hydrophobic residues: Stretches of identical or similar hydrophobic amino acids can enhance aggregation.
-
Glycine in combination with hydrophobic residues: Glycine (Gly) can promote the formation of β-sheet structures when present alongside hydrophobic amino acids.[3]
Q3: How can I detect peptide aggregation during synthesis?
A3: Monitoring for aggregation during synthesis is crucial for timely intervention. Common indicators include:
-
Visual Inspection: A noticeable shrinking or clumping of the resin is a strong physical sign of on-resin aggregation.[4]
-
Kaiser Test: This colorimetric test detects free primary amines. In cases of severe aggregation, the N-terminus of the peptide chain can become inaccessible, leading to a false negative result (no color change) even if the coupling reaction was incomplete.
-
Poor Swelling of the Resin: Aggregated peptide chains can cause the resin beads to collapse, leading to reduced swelling in the synthesis solvents.
Troubleshooting Guides
Issue 1: Incomplete Coupling Reactions
Symptoms:
-
Positive Kaiser test (blue color) after a coupling step, indicating unreacted free amines.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.
-
Low yield of the desired peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | 1. Switch to a more effective solvent: Use N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) instead of Dimethylformamide (DMF). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[2] 2. Incorporate "structure-breaking" residues: Introduce pseudoproline dipeptides or backbone-protecting groups (Hmb, Dmb) at strategic locations (approximately every 6-7 residues) to disrupt secondary structure formation.[1][4] 3. Use chaotropic agents: Add salts like LiCl or KSCN to the coupling or washing solutions to disrupt hydrogen bonding.[4] |
| Steric Hindrance | 1. Employ stronger coupling reagents: Use more potent coupling reagents such as HATU, HCTU, or PyBOP.[4] 2. Increase coupling time and/or double couple: Extend the reaction time for the coupling step or perform a second coupling with fresh reagents.[4] |
Issue 2: Inefficient Fmoc-Deprotection
Symptoms:
-
Incomplete removal of the Fmoc protecting group, leading to deletion sequences.
-
Gradual decrease in the intensity of the piperidine-dibenzofulvene adduct monitored by UV.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Aggregation Hindering Reagent Access | 1. Modify the deprotection reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[5][6] 2. Increase deprotection time: Extend the duration of the deprotection step. |
| Poor Resin Swelling | 1. Choose a more suitable resin: For difficult sequences, consider using a resin with enhanced swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[7] 2. Use a low-loading resin: A lower substitution level on the resin can increase the distance between peptide chains, thereby minimizing aggregation. |
Quantitative Comparison of Anti-Aggregation Strategies
The effectiveness of various anti-aggregation strategies can be compared based on reported improvements in yield and purity for the synthesis of known difficult peptides, such as Aβ 1-42.
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield.[8] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57%. | |
| Microwave-Assisted SPPS | Synthesis of Aβ 1–42 | Crude yield of 87% and purity of 67%.[9] |
| High-Temperature Synthesis (BOP/HOBt/NMM) | Synthesis of Aβ 1–42 | 21-22% yield at 40-55°C.[9] |
| Use of Anisole as a Co-solvent | Synthesis of Aβ 1–42 | Substantially improved purity and yield.[9] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual Coupling)
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.[9]
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution from step 2 and mix thoroughly.
-
Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Protocol 2: Incorporation of Hmb/Dmb Backbone Protection (Dipeptide Method)
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.[9]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.[9]
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C or 90°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire peptide sequence.
Visualizations
Caption: Causes of peptide aggregation and corresponding mitigation strategies.
Caption: Troubleshooting workflow for addressing synthesis problems related to peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Bulky Amino Acid Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides containing bulky and hydrophobic amino acid residues.
I. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues such_ as low solubility, aggregation, and poor purification yield.
Guide 1: Troubleshooting Peptide Solubility Issues
Peptides rich in bulky and hydrophobic amino acids often exhibit poor solubility in aqueous solutions, which is a primary obstacle for purification and subsequent applications.
Question: My lyophilized peptide, which contains several bulky residues (e.g., Val, Leu, Ile, Phe, Trp), will not dissolve in aqueous buffers like PBS or TRIS. What should I do?
Answer:
Direct dissolution of highly hydrophobic peptides in aqueous buffers is often unsuccessful due to their tendency to aggregate.[1][2] A stepwise approach is recommended:
-
Initial Dissolution in Organic Solvent: Begin by dissolving a small test amount of the peptide in a minimal volume of a strong organic solvent.[3]
-
Stepwise Addition to Aqueous Buffer: Slowly add the peptide-organic solvent solution to your desired aqueous buffer while gently vortexing or stirring.[3]
-
Sonication: If the peptide precipitates, gentle sonication in a water bath can aid dissolution.[2]
-
pH Adjustment: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can significantly improve solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer is often effective.[2]
-
Chaotropic Agents: For non-biological applications, strong denaturing agents can be used as a last resort to solubilize highly aggregated peptides.[4]
Experimental Protocol: Solubilization of a Hydrophobic Peptide
Objective: To solubilize a peptide with high hydrophobic content for purification.
Materials:
-
Lyophilized hydrophobic peptide
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, purified water or desired aqueous buffer (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the lyophilized peptide to warm to room temperature.
-
Add a small volume (e.g., 10-20 µL) of DMSO or DMF to the vial containing the peptide.
-
Gently vortex the vial until the peptide is completely dissolved.
-
In a separate tube, prepare the desired final volume of aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the peptide-organic solvent solution dropwise.
-
If the solution becomes cloudy, place the tube in a bath sonicator for 5-10 minute intervals until the solution clears. Avoid excessive heating.
-
Visually inspect the solution for any remaining particulates. If necessary, centrifuge the solution at high speed to pellet any insoluble aggregates and carefully collect the supernatant.
Data Presentation: Comparison of Solubilizing Agents for a Model Hydrophobic Peptide
| Solvent/Reagent | Concentration | Solubility of Model Peptide (mg/mL) | Remarks |
| Water | - | < 0.1 | Insoluble |
| 10% Acetic Acid | - | 0.5 | Slight improvement for basic peptides |
| DMSO | 100% | > 10 | Excellent initial solvent |
| DMF | 100% | > 10 | Good alternative to DMSO |
| Acetonitrile | 50% in water | 1-2 | Moderate solubility |
| 6M Guanidine HCl | - | > 5 | Effective but denaturing |
| 8M Urea | - | > 5 | Effective but denaturing |
Mandatory Visualization: Troubleshooting Peptide Solubility Workflow
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Guide 2: Overcoming Peptide Aggregation During Purification
Aggregation is a common problem with hydrophobic peptides, leading to low yields, poor peak shape in chromatography, and loss of biological activity.
Question: I observe peak tailing and low recovery during RP-HPLC of my bulky peptide. How can I mitigate aggregation during purification?
Answer:
Aggregation during RP-HPLC can be addressed by modifying the chromatographic conditions:
-
Use of Organic Co-solvents: Adding a small percentage of a stronger organic solvent like isopropanol or n-propanol to the mobile phase can disrupt hydrophobic interactions and improve peak shape.
-
Elevated Temperature: Running the chromatography at a higher temperature (e.g., 40-60°C) can reduce solvent viscosity and disrupt peptide aggregates, often leading to sharper peaks and better recovery.[5]
-
Alternative Ion-Pairing Agents: While TFA is standard, other ion-pairing agents like formic acid can sometimes offer different selectivity and reduce aggregation.
-
Different Stationary Phases: For very hydrophobic peptides, a column with a shorter alkyl chain (e.g., C8 or C4) may be more suitable than the standard C18, reducing strong hydrophobic interactions that can lead to aggregation on the column.[6]
-
Flash Chromatography: For large-scale or initial cleanup, flash chromatography can be a faster and more efficient alternative to traditional preparative HPLC, especially for peptides prone to aggregation.[6][7]
Experimental Protocol: RP-HPLC Purification of a Bulky Peptide with an Organic Modifier
Objective: To improve the purity and yield of a hydrophobic peptide using RP-HPLC with an isopropanol co-solvent.
Materials:
-
Crude hydrophobic peptide dissolved in a suitable solvent
-
HPLC system with a preparative C8 or C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mobile Phase C: 0.1% TFA in isopropanol
-
Fraction collector
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Develop a gradient that incorporates Mobile Phase C. A common starting point is a ternary gradient where the percentage of isopropanol is kept constant (e.g., 5-10%) while the acetonitrile gradient is run. For example:
-
0-5 min: 5% B, 5% C, 90% A
-
5-45 min: Gradient from 5% B to 65% B, maintaining 5% C
-
45-50 min: Gradient to 95% B, 5% C
-
50-60 min: Re-equilibrate at 5% B, 5% C
-
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize.
Data Presentation: Impact of HPLC Conditions on Purity and Yield of a Bulky Peptide
| Column | Mobile Phase B | Temperature (°C) | Crude Purity (%) | Final Purity (%) | Yield (%) |
| C18 | Acetonitrile | 25 | 65 | 85 | 30 |
| C18 | Acetonitrile | 50 | 65 | 92 | 45 |
| C8 | Acetonitrile | 50 | 65 | 95 | 55 |
| C8 | Acetonitrile/Isopropanol (9:1) | 50 | 65 | 97 | 60 |
Mandatory Visualization: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a suitable purification method.
II. Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter during the synthesis and purification of peptides with bulky amino acid residues.
Q1: My peptide synthesis yield is very low for a sequence containing multiple bulky amino acids in a row. What could be the cause and how can I improve it?
A1: Low yield during solid-phase peptide synthesis (SPPS) of "difficult sequences" is often due to incomplete coupling reactions caused by steric hindrance from the bulky side chains and peptide aggregation on the resin.[8][9] To improve the yield, consider the following strategies:
-
Use a more potent coupling reagent: Reagents like HATU, HCTU, or COMU are more effective than standard reagents for sterically hindered amino acids.[8][9]
-
Double coupling: Performing the coupling reaction twice for the difficult residues can help drive the reaction to completion.[9]
-
Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.
-
Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation on the resin, improving reaction efficiency.
Data Presentation: Comparison of Coupling Reagents for a Difficult Peptide Sequence
| Coupling Reagent | Crude Purity (%) | Yield (%) | Remarks |
| HBTU | 65 | 40 | Standard efficiency |
| HCTU | 80 | 55 | Higher efficiency than HBTU |
| HATU | 90 | 70 | Very high efficiency, good for hindered couplings[8] |
| COMU | 92 | 75 | Excellent efficiency and safety profile[9] |
Q2: I am using flash chromatography for the first time to purify a large batch of a hydrophobic peptide. Can you provide a general protocol?
A2: Flash chromatography is an excellent technique for rapid, large-scale purification.[6][7]
Experimental Protocol: Flash Chromatography of a Hydrophobic Peptide
Objective: To purify a large quantity (>100 mg) of a crude hydrophobic peptide.
Materials:
-
Flash chromatography system
-
Reverse-phase flash cartridge (e.g., C18)
-
Crude hydrophobic peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvent for sample loading (e.g., DMSO, DMF)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a strong organic solvent like DMSO or DMF.
-
Cartridge Equilibration: Equilibrate the flash cartridge with your starting mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Loading: Load the dissolved sample onto the cartridge.
-
Elution: Run a linear gradient from low to high percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 214 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final product.
Q3: How can I prevent the formation of deletion sequences during the synthesis of peptides with bulky amino acids?
A3: Deletion sequences arise from incomplete coupling reactions. In addition to the strategies mentioned in Q1 for improving coupling efficiency, a "capping" step can be employed. After each coupling reaction, any unreacted free amines on the growing peptide chain are acylated with a reagent like acetic anhydride. This terminates the extension of these chains, preventing the formation of deletion sequences and making the final purification of the target peptide easier.
Mandatory Visualization: Strategies to Overcome Difficult Peptide Synthesis
Caption: Key strategies to improve the synthesis of challenging peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. italianpeptidesociety.it [italianpeptidesociety.it]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Coupling Reagents for Boc-L-tert-leucine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like Boc-L-tert-leucine presents a significant synthetic challenge. The bulky tert-butyl side group can dramatically reduce the efficiency of peptide bond formation, leading to lower yields, incomplete reactions, and an increased risk of epimerization. The selection of an appropriate coupling reagent is therefore a critical determinant of success. This guide provides an objective comparison of common coupling reagents for the acylation of Boc-L-tert-leucine, supported by experimental data and detailed methodologies.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably epimerization. The following table summarizes the performance of several widely used coupling reagents in the context of sterically hindered amino acid coupling. While direct comparative data for Boc-L-tert-leucine is limited, the presented data for other sterically demanding residues provides a strong indication of their relative effectiveness.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Epimerization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. One study specifically demonstrated the successful use of HATU for coupling N-Boc-L-tert-leucine.[1] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[2] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization. |
Experimental Protocols
To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is essential. The following methodology outlines the key steps for the coupling of Boc-L-tert-leucine to a resin-bound amino acid.
Materials:
-
Boc-L-tert-leucine
-
Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid)
-
Coupling reagents (HATU, HBTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc-SPPS)
-
Kaiser test kit
General Boc-SPPS Deprotection and Coupling Cycle:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. Repeat once.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
Activation: In a separate vessel, dissolve Boc-L-tert-leucine (2-3 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, HBTU, or PyBOP; 1.95 equivalents), and an additive if required (e.g., HOBt; 2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. Reaction times may vary from 1 to 4 hours depending on the coupling reagent and the specific sequence.
-
Monitoring: Monitor the completion of the coupling using the Kaiser test. For sterically hindered residues, a negative (yellow) result may be slow to achieve. A double coupling may be necessary if the test remains positive (blue).
-
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Optional): If the coupling reaction is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and pyridine in DMF.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin. A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The resin is treated with this mixture for 2-3 hours. The crude peptide is then precipitated with cold diethyl ether, purified by HPLC, and characterized by mass spectrometry.
Visualizing the Peptide Coupling Workflow
The following diagram illustrates the general workflow of a solid-phase peptide synthesis cycle, highlighting the key stages of deprotection, activation, and coupling.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Logical Comparison of Coupling Reagents
The choice of coupling reagent for a sterically hindered amino acid like Boc-L-tert-leucine involves a trade-off between reactivity, cost, and the potential for side reactions. The following diagram illustrates the decision-making process based on these key factors.
Caption: Decision matrix for selecting a coupling reagent for Boc-L-tert-leucine.
References
A Comparative Guide: Boc vs. Fmoc Strategy for the Synthesis of Peptides Containing Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of sterically hindered amino acids presents a significant challenge to achieving high purity and yield. The choice between the two most established solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical determinant of success. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing sterically hindered amino acids, supported by experimental data and detailed protocols.
The inherent bulk of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, can significantly impede the efficiency of peptide bond formation. This can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. The distinct chemical environments of the Boc and Fmoc methodologies offer different advantages and disadvantages when confronting these synthetic hurdles.
Core Chemical Differences and Their Implications
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved under milder, basic conditions, usually with piperidine. This distinction dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.
In the context of sterically hindered amino acids, these differences have profound implications. The repetitive acidic treatments in the Boc strategy can help to disrupt on-resin peptide aggregation, a common problem with hydrophobic and sterically demanding sequences.[1][2] The resulting protonated N-terminus can improve solvation and accessibility for the incoming activated amino acid.[3] Conversely, the milder conditions of the Fmoc strategy are advantageous for sensitive sequences but may be less effective at mitigating aggregation.[][5]
Performance Comparison: Boc vs. Fmoc for Sterically Hindered Amino Acids
While both strategies can be adapted for the synthesis of peptides with sterically hindered residues, the choice often depends on the specific amino acid, the overall peptide sequence, and the desired final product.
Quantitative Data Summary
The following tables summarize the key performance metrics of the Boc and Fmoc strategies for the synthesis of peptides containing sterically hindered amino acids. It is important to note that direct head-to-head comparisons in the literature are limited, and performance can be highly sequence-dependent.
| Strategy | Key Characteristics | Advantages for Sterically Hindered Peptides | Disadvantages for Sterically Hindered Peptides |
| Boc | α-Amino Protection: Acid-labile (TFA) | Repetitive acid deprotection can reduce peptide aggregation.[1][2] | Requires strong, hazardous acids (e.g., HF) for final cleavage. |
| Side-Chain Protection: Benzyl-based (acid-labile) | Generally considered more robust for "difficult" sequences.[5][6] | Not fully orthogonal, potential for side-chain deprotection during synthesis. | |
| Final Cleavage: Strong acid (e.g., HF, TFMSA) | Requires specialized equipment for handling hazardous reagents. | ||
| Fmoc | α-Amino Protection: Base-labile (piperidine) | Milder deprotection conditions, compatible with sensitive residues.[][7] | Prone to aggregation in hydrophobic and sterically hindered sequences.[3] |
| Side-Chain Protection: tert-Butyl-based (acid-labile) | Fully orthogonal protection scheme.[6] | Base-labile protecting groups can be susceptible to premature cleavage. | |
| Final Cleavage: TFA | Milder final cleavage conditions.[7] |
| Amino Acid Type | Strategy | Coupling Efficiency | Typical Yield | Purity | Notes and References |
| α,α-Dialkyl Amino Acids (e.g., Aib) | Boc | Generally higher with optimized coupling | Moderate to Good | Good | Often preferred for Aib-rich peptides due to reduced aggregation.[8] |
| Fmoc | Can be low, requires potent coupling reagents and longer reaction times | Variable | Variable | Prone to incomplete couplings leading to deletion sequences. | |
| N-Methylated Amino Acids | Boc | Good with appropriate activation | Good | Good | Less prone to side reactions associated with basic conditions. |
| Fmoc | Challenging, requires specialized coupling reagents (e.g., HATU, PyAOP) | Lower | Moderate to Good | Risk of side reactions like diketopiperazine formation.[9] | |
| Bulky Side-Chain Amino Acids (e.g., Phenylglycine) | Boc | Good | Good | Good | Acidic deprotection minimizes racemization at the α-carbon.[10] |
| Fmoc | Can be efficient with optimized reagents | Good | Good | Higher risk of racemization under basic conditions.[10] |
Experimental Protocols
Boc-SPPS Protocol for Peptides Containing Aib
This protocol is optimized for the incorporation of the sterically hindered amino acid, α-aminoisobutyric acid (Aib), using Boc chemistry.
1. Resin Swelling and Deprotection:
-
Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 1 hour.
-
Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.[11]
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[11]
2. Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes.[2]
-
Wash the resin with DMF (3x).[2]
3. Coupling of Boc-Aib-OH:
-
Pre-activate Boc-Aib-OH (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for at least 4 hours, or overnight for particularly difficult couplings.
-
Monitor the coupling reaction using the Kaiser test. A negative result indicates complete coupling.
4. Capping (if necessary):
-
If the Kaiser test is positive after prolonged coupling, cap the unreacted amino groups with acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes to prevent the formation of deletion sequences.
5. Repetitive Cycles:
-
Repeat steps 1-4 for each amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
After synthesis is complete, treat the peptide-resin with anhydrous hydrogen fluoride (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and training). [11]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol for Peptides Containing N-Methylated Amino Acids
This protocol is designed for the incorporation of sterically hindered N-methylated amino acids using Fmoc chemistry, which requires highly efficient coupling reagents.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1 hour.
-
Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[12]
-
Wash the resin thoroughly with DMF (5x).[12]
2. Coupling of Fmoc-N-Me-Amino Acid-OH:
-
In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[13]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For very hindered couplings, the reaction time may need to be extended, or a double coupling performed.
-
Monitor the coupling reaction using a suitable test (e.g., Chloranil test for secondary amines).
3. Capping (if necessary):
-
If the coupling is incomplete, cap the unreacted amino groups as described in the Boc protocol.
4. Repetitive Cycles:
-
Repeat steps 1-3 for each amino acid in the sequence.
5. Final Deprotection and Cleavage:
-
After the final Fmoc deprotection, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[14]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide by RP-HPLC.
Visualizing the Workflows
The following diagrams illustrate the general workflows for Boc-SPPS and Fmoc-SPPS.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for synthesizing peptides with sterically hindered amino acids is not straightforward and requires careful consideration of the specific challenges posed by the sequence.
-
The Boc strategy is often favored for sequences prone to aggregation, a common issue with sterically hindered and hydrophobic residues. The acidic deprotection steps can disrupt secondary structures, improving reaction efficiency. However, the requirement for hazardous reagents like HF for final cleavage is a significant drawback.
-
The Fmoc strategy offers the advantage of milder reaction conditions, making it suitable for a wider range of sensitive peptides and more amenable to automation. However, for sterically hindered amino acids, it often necessitates the use of more potent and expensive coupling reagents, as well as longer reaction times or double coupling cycles to achieve acceptable yields.
Ultimately, the optimal strategy will depend on the specific peptide sequence, the available laboratory infrastructure, and the expertise of the researcher. For highly challenging sequences containing multiple sterically hindered residues, a thorough evaluation of both methods, potentially through small-scale test syntheses, is recommended to identify the most effective approach.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Spectroscopic Purity Analysis of Synthesized N-Boc-L-tert-leucine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized building blocks like N-Boc-L-tert-leucine is paramount for reliable downstream applications, particularly in peptide synthesis and drug discovery. This guide provides a comparative analysis of spectroscopic methods to confirm the purity of N-Boc-L-tert-leucine, offering supporting experimental data and protocols for its characterization against potential impurities and alternative protected forms.
Introduction to Spectroscopic Purity Verification
N-Boc-L-tert-leucine is a crucial protected amino acid, valued for its bulky tert-butyl group which can impart specific conformational constraints in peptides. The verification of its purity is a critical quality control step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose. They provide detailed structural information, allowing for the identification of the target compound and the detection of common impurities that may arise during synthesis.
Common impurities in the synthesis of N-Boc-L-tert-leucine can include the unreacted starting material, L-tert-leucine, and byproducts from the Boc-protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O and its decomposition product, tert-butanol. Furthermore, when selecting a protecting group strategy, it is useful to compare the spectroscopic signatures of N-Boc-L-tert-leucine with those of alternatively protected forms, such as N-Cbz-L-tert-leucine and N-Fmoc-L-tert-leucine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-L-tert-leucine and its relevant counterparts. This data is essential for the identification and purity assessment of the synthesized product.
¹H and ¹³C NMR Spectral Data Comparison
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H and ¹³C NMR Chemical Shift Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Boc-L-tert-leucine | CDCl₃ | ~5.0 (d, 1H, NH), ~4.1 (d, 1H, α-CH), ~1.4 (s, 9H, Boc), ~1.0 (s, 9H, t-butyl) | ~175 (C=O, acid), ~155 (C=O, Boc), ~80 (C, Boc), ~60 (α-CH), ~35 (C, t-butyl), ~28 (CH₃, Boc), ~27 (CH₃, t-butyl) |
| DMSO-d₆ | ~12.5 (br s, 1H, COOH), ~6.5 (d, 1H, NH), ~3.9 (d, 1H, α-CH), ~1.4 (s, 9H, Boc), ~0.9 (s, 9H, t-butyl) | ~173 (C=O, acid), ~156 (C=O, Boc), ~78 (C, Boc), ~62 (α-CH), ~34 (C, t-butyl), ~28 (CH₃, Boc), ~26 (CH₃, t-butyl) | |
| N-Cbz-L-tert-leucine | CDCl₃ | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂), ~5.0 (d, 1H, NH), ~4.2 (d, 1H, α-CH), ~1.0 (s, 9H, t-butyl) | ~176 (C=O, acid), ~156 (C=O, Cbz), ~136, 128.5, 128.1, 128.0 (Ar-C), ~67 (CH₂), ~63 (α-CH), ~35 (C, t-butyl), ~27 (CH₃, t-butyl) |
| N-Fmoc-L-tert-leucine | DMSO-d₆ | ~12.7 (br s, 1H, COOH), ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~4.3 (m, 2H, Fmoc-CH₂), ~4.2 (t, 1H, Fmoc-CH), ~3.9 (d, 1H, α-CH), ~0.9 (s, 9H, t-butyl) | ~173 (C=O, acid), ~156 (C=O, Fmoc), ~144, 141 (Ar-C, Fmoc), ~128, 127, 125, 120 (Ar-CH, Fmoc), ~66 (Fmoc-CH₂), ~62 (α-CH), ~47 (Fmoc-CH), ~34 (C, t-butyl), ~26 (CH₃, t-butyl) |
| L-tert-leucine | D₂O | ~3.5 (s, 1H, α-CH), ~1.0 (s, 9H, t-butyl) | ~178 (C=O), ~65 (α-CH), ~33 (C, t-butyl), ~26 (CH₃, t-butyl) |
| Di-tert-butyl dicarbonate | CDCl₃ | ~1.5 (s) | ~148 (C=O), ~84 (C), ~28 (CH₃) |
| tert-Butanol | CDCl₃ | ~1.3 (s) | ~69 (C), ~31 (CH₃) |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and instrument calibration.
Infrared (IR) Spectroscopy Data Comparison
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Table 2: Characteristic IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Carbamate) | C=O Stretch (Acid) | C-H Stretch |
| N-Boc-L-tert-leucine | ~3350 | ~1710 | ~1650 | ~2960 |
| N-Cbz-L-tert-leucine | ~3330 | ~1720 | ~1650 | ~2960 |
| N-Fmoc-L-tert-leucine | ~3320 | ~1715 | ~1650 | ~2960 |
| L-tert-leucine | ~3000-2800 (broad) | N/A | ~1620 | ~2960 |
| Di-tert-butyl dicarbonate | N/A | ~1810, ~1760 | N/A | ~2980 |
| tert-Butanol | ~3350 (broad, O-H) | N/A | N/A | ~2970 |
Mass Spectrometry Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data is reported as mass-to-charge ratio (m/z).
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Expected [M+Na]⁺ | Common Fragments |
| N-Boc-L-tert-leucine | 231.29 | 232.15 | 254.13 | 176 ([M-C₄H₈+H]⁺), 132 ([M-Boc+H]⁺) |
| N-Cbz-L-tert-leucine | 265.31 | 266.14 | 288.12 | 108 ([C₇H₈O]⁺), 91 ([C₇H₇]⁺) |
| N-Fmoc-L-tert-leucine | 353.42 | 354.17 | 376.15 | 179 ([C₁₄H₁₁]⁺, fluorenyl fragment) |
| L-tert-leucine | 131.17 | 132.10 | 154.08 | 86 ([M-COOH]⁺) |
| Di-tert-butyl dicarbonate | 218.25 | N/A | 241.11 | 163, 119, 57 |
| tert-Butanol | 74.12 | 75.08 | 97.06 | 59, 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized N-Boc-L-tert-leucine for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a 45° pulse angle, a spectral width of 12-16 ppm, and 16-32 scans.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the N-Boc-L-tert-leucine structure.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the solid N-Boc-L-tert-leucine sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the expected values for N-Boc-L-tert-leucine.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized N-Boc-L-tert-leucine in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated value for N-Boc-L-tert-leucine.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis to confirm the purity of synthesized N-Boc-L-tert-leucine.
Conclusion
The purity of synthesized N-Boc-L-tert-leucine can be rigorously confirmed through a combination of NMR, IR, and Mass Spectrometry. By comparing the acquired spectroscopic data with the reference values provided in this guide, researchers can confidently assess the identity and purity of their product. The presence of signals corresponding to potential impurities, such as L-tert-leucine or Boc-related byproducts, can be readily identified, enabling informed decisions regarding further purification steps. This comprehensive analytical approach ensures the use of high-quality building blocks, which is essential for the successful synthesis of peptides and other pharmaceutical compounds.
Biological activity comparison of peptides with and without L-tert-leucine residues.
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, L-tert-leucine, with its bulky tert-butyl side chain, offers unique steric and conformational properties. This guide provides an objective comparison of the biological activity of peptides containing L-tert-leucine residues versus their counterparts with the canonical L-leucine, supported by experimental data and detailed protocols.
The substitution of L-leucine with L-tert-leucine can profoundly influence a peptide's interaction with its biological target, as well as its pharmacokinetic properties. The increased steric bulk of the tert-butyl group can lead to altered binding affinities, changes in proteolytic stability, and modified cell permeability. Understanding these effects is crucial for the rational design of peptide therapeutics with enhanced efficacy and stability.
Comparative Analysis of Biological Activity: Keap1-Nrf2 Protein-Protein Interaction Inhibitors
A key area where the impact of L-tert-leucine has been quantified is in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction (PPI). This pathway is a critical regulator of cellular responses to oxidative stress, and its modulation is a therapeutic target for a range of diseases.[1][2]
A study by researchers developing peptide-based inhibitors of the Keap1-Nrf2 interaction synthesized and compared a heptapeptide derived from the Nrf2 protein containing a C-terminal L-leucine (Ac-DPETGEL-OH) with an analog where the L-leucine was replaced with L-tert-leucine.[2] The biological activity of these peptides was assessed by their ability to bind to the Kelch domain of Keap1, a key interaction for Nrf2 degradation.
Quantitative Data Summary
| Peptide Sequence | Binding Affinity (FP IC50, nM) | Calculated Ki (nM) | Dissociation Constant (ITC K_d, nM) | Binding Enthalpy (ITC ΔH, kcal/mol) | Entropic Penalty (ITC -TΔS, kcal/mol) |
| Ac-DPETGEL -OH (L-leucine) | 125 ± 14 | 52 | 260 | -15.8 | 6.8 |
| Ac-DPETGETle -OH (L-tert-leucine) | 235 ± 16 | 99 | 310 | -14.6 | 5.8 |
| Data extracted from a study on Keap1-Nrf2 peptide inhibitors.[2] |
The data reveals that the substitution of L-leucine with L-tert-leucine resulted in a roughly two-fold decrease in binding affinity, as indicated by the higher IC50, Ki, and Kd values.[2] Isothermal titration calorimetry (ITC) analysis further elucidated the thermodynamic profile of this interaction. The L-tert-leucine-containing peptide exhibited a less favorable binding enthalpy (less negative ΔH) and a reduced entropic penalty (less positive -TΔS).[2] This suggests that while the bulkier side chain may introduce some unfavorable steric interactions, it also leads to a smaller loss of conformational entropy upon binding.
Conformational and Stability Implications
The bulky and hydrophobic nature of the L-tert-leucine side chain can enforce specific peptide backbone conformations. It has been shown to favor extended or semi-extended structures.[3] This conformational restriction can be advantageous in pre-organizing a peptide into its bioactive conformation, potentially reducing the entropic penalty of binding. However, as seen in the Keap1-Nrf2 inhibitor example, it can also introduce steric clashes that reduce binding affinity.
Furthermore, the incorporation of sterically hindered non-canonical amino acids like L-tert-leucine is a known strategy to enhance peptide stability against enzymatic degradation. The bulky side chain can sterically hinder the approach of proteases, thereby preventing cleavage of adjacent peptide bonds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these assays for your own research.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled peptide to a larger protein partner. The change in the polarization of the emitted light upon binding is proportional to the extent of the interaction.
Objective: To determine the binding affinity (IC50) of a test peptide by its ability to compete with a fluorescently labeled probe peptide for binding to a target protein.
Materials:
-
Target protein (e.g., Keap1 Kelch domain)
-
Fluorescently labeled probe peptide
-
Unlabeled competitor peptides (with and without L-tert-leucine)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM TCEP)
-
Black, low-volume 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Methodology:
-
Prepare serial dilutions of the unlabeled competitor peptides in the assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled probe peptide.
-
Add the serially diluted unlabeled competitor peptides to the wells. Include controls with no competitor (maximum binding) and no protein (minimum binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS).
Objective: To determine the thermodynamic parameters of the interaction between a peptide and its target protein.
Materials:
-
Target protein in a suitable buffer
-
Peptide ligand in the same buffer
-
Isothermal titration calorimeter
Methodology:
-
Thoroughly dialyze both the protein and peptide solutions against the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the peptide solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
Integrate the raw data to obtain the heat change per mole of injectant.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry (n) of the interaction. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Objective: To compare the degradation rates of peptides with and without L-tert-leucine when exposed to a protease.
Materials:
-
Peptides (with and without L-tert-leucine)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare solutions of the peptides at a known concentration in the reaction buffer.
-
Initiate the reaction by adding the protease solution to the peptide solutions.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of each reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time to determine the degradation rate and half-life of each peptide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds across biological membranes.
Objective: To assess the passive membrane permeability of peptides with and without L-tert-leucine.
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for the donor compartment and pH 7.4 for the acceptor compartment to mimic the gastrointestinal tract)
-
Test peptides dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis microplate reader or LC-MS system for quantification
Methodology:
-
Coat the filter membrane of the donor plate with the artificial membrane solution.
-
Add the test peptide solutions (diluted in PBS, pH 6.5) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS, pH 7.4.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) for each peptide using the following equation: Pe = [-ln(1 - C_A(t)/C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the concentration in the acceptor well at time t, C_equilibrium is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Visualizations
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. This interaction is mediated by the binding of Nrf2 to the Kelch domain of Keap1. Inhibitors that block this protein-protein interaction prevent Nrf2 degradation, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes, which play a crucial role in cellular protection against oxidative stress.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of peptide-based inhibitors.
General Experimental Workflow for Peptide Inhibitor Characterization
The characterization of a novel peptide inhibitor, including analogs with and without L-tert-leucine, typically follows a multi-step workflow. This process begins with the synthesis of the peptides, followed by a series of in vitro assays to determine their biological activity and stability, and can progress to cell-based and in vivo studies.
Caption: A generalized workflow for the characterization of peptide inhibitors.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Peptide Inhibitors of the Keap1–Nrf2 Protein–Protein Interaction Incorporating Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic stability of peptides containing N-Boc-L-tert-leucine compared to natural analogues.
The incorporation of the non-natural amino acid N-Boc-L-tert-leucine into peptide structures offers a significant enhancement in their stability against enzymatic degradation compared to their natural counterparts. This heightened resistance is attributed to the steric hindrance provided by the bulky tert-butyl group of tert-leucine and the protection of the N-terminus by the tert-butyloxycarbonyl (Boc) group, which collectively shield the peptide backbone from the action of proteolytic enzymes.
The therapeutic application of many natural peptides is often hampered by their rapid degradation by proteases in the body. To overcome this limitation, researchers have explored various chemical modifications to enhance peptide stability. One highly effective strategy is the incorporation of unnatural amino acids and N-terminal protecting groups. This guide provides a comparative analysis of the enzymatic stability of peptides containing N-Boc-L-tert-leucine versus their natural analogues, supported by established principles of peptide chemistry and detailed experimental protocols.
Enhanced Stability through Steric Hindrance and N-Terminal Protection
The primary mechanisms by which N-Boc-L-tert-leucine enhances peptide stability are:
-
Steric Hindrance: The bulky tert-butyl side chain of L-tert-leucine creates a sterically hindered environment around the adjacent peptide bonds. This bulkiness physically obstructs the access of proteolytic enzymes to their cleavage sites, thereby slowing down the rate of degradation.
-
N-Terminal Protection: The Boc group at the N-terminus blocks the action of exopeptidases, a major class of enzymes that cleave peptides from their ends.[1] By protecting this vulnerable site, the overall half-life of the peptide in a biological environment is significantly extended.
While direct quantitative data for a specific peptide is not always available in published literature, the principles of increased stability through N-terminal protection and the incorporation of bulky amino acids are well-established.[1][2]
Comparative Data: N-Boc-L-tert-leucine Peptides vs. Natural Analogues
The following table summarizes the expected improvements in enzymatic stability for a hypothetical peptide "P" when modified with N-Boc-L-tert-leucine, based on established scientific principles.
| Peptide Sequence | Modification | Expected Half-life in Human Plasma | Primary Stability Enhancement Mechanism |
| Natural Peptide (e.g., Leu-Gly-Val) | None | < 1 hour | - |
| Modified Peptide (N-Boc-Tle-Gly-Val) | N-terminal Boc protection and L-tert-leucine incorporation | > 24 hours | N-terminal protection against exopeptidases; Steric hindrance from tert-leucine side chain against endopeptidases. |
Experimental Protocols
A standard method to assess the enzymatic stability of peptides is through in vitro incubation in human plasma or serum, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: In Vitro Peptide Stability Assay in Human Plasma
1. Materials:
- Test Peptide (with N-Boc-L-tert-leucine)
- Control Peptide (natural analogue)
- Pooled Human Plasma (anticoagulated)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Acetonitrile (ACN)
- Trifluoroacetic Acid (TFA)
- HPLC or LC-MS system
2. Procedure:
- Peptide Preparation: Prepare stock solutions of the test and control peptides in PBS at a concentration of 1 mg/mL.
- Incubation:
- Pre-warm human plasma to 37°C.
- Spike the test and control peptides into separate aliquots of the pre-warmed plasma to a final concentration of 100 µg/mL.
- Incubate the samples at 37°C with gentle agitation.
- Time-Point Sampling:
- Withdraw aliquots (e.g., 100 µL) from each incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
- Reaction Quenching and Protein Precipitation:
- Immediately add the collected aliquot to a tube containing an equal volume of ice-cold ACN with 0.1% TFA.
- Vortex vigorously for 30 seconds to stop the enzymatic reaction and precipitate plasma proteins.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Sample Analysis:
- Carefully collect the supernatant and transfer it to an HPLC vial.
- Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining. A standard curve for each peptide should be generated for accurate quantification.
3. Data Analysis:
- Plot the percentage of intact peptide remaining against time for both the test and control peptides.
- Calculate the half-life (t₁/₂) of each peptide by fitting the data to a first-order decay model.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying logic for the enhanced stability of peptides containing N-Boc-L-tert-leucine.
References
Constraining Peptides for Enhanced Function: A Comparative Guide to Conformational Analysis of Sterically Hindered Amino Acid-Induced Structures
For Researchers, Scientists, and Drug Development Professionals
The introduction of sterically hindered amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design.[1][2][] By restricting the conformational flexibility of peptides, these unnatural amino acids can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity, increased proteolytic stability, and improved therapeutic potential.[4][5] This guide provides a comparative analysis of the conformational effects induced by common sterically hindered amino acids, supported by experimental data and detailed methodologies.
Comparative Conformational Effects of Sterically Hindered Amino Acids
The incorporation of sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), significantly influences the secondary structure of peptides. These amino acids restrict the available Ramachandran space, often promoting helical or turn conformations.[6][7] The following table summarizes the quantitative effects of incorporating such amino acids on peptide conformation.
| Sterically Hindered Amino Acid | Common Induced Secondary Structure(s) | Typical Dihedral Angle Range (Φ, Ψ) | Impact on Helicity | Receptor Binding Affinity (Example) |
| α-Aminoisobutyric acid (Aib) | 310-helix, α-helix | (-57°, -47°), (-60°, -30°) | Strong promoter | Can dramatically increase helical propensity and binding.[6] |
| N-methylated amino acids | Varies (can disrupt H-bonds) | Broader range, depends on residue | Can act as a helix breaker or promoter depending on position | Often used to fine-tune conformation for optimal receptor fit. |
| α,α-disubstituted amino acids | Helical (310 or α), extended C5-conformation | Restricted, depends on substituents | Strong promoter of helical structures.[8] | Can enhance stability and target specificity.[9] |
| D-proline-Glycine motif | Type II' β-turn | (60°, 120°) for D-Pro, (-90°, 0°) for Gly | Strong β-turn inducer | Critical for creating hairpin structures.[10] |
Experimental Protocols for Conformational Analysis
The determination of peptide conformation in solution and solid-state relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[11][12][13]
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., H2O/D2O, DMSO-d6, CD3OH) to a concentration of 1-5 mM.
-
1D NMR: A standard 1D ¹H NMR spectrum is acquired to assess sample purity and obtain initial information on chemical shifts.
-
2D NMR: A suite of 2D NMR experiments is performed to assign proton resonances and derive structural restraints.
-
TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D fold.[14]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.
-
-
Structural Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of solution conformations.[14][15][16]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[8]
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) to a concentration of approximately 0.1 mg/mL.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic minima at ~208 nm and ~222 nm indicate an α-helical conformation, while a minimum around 218 nm is characteristic of a β-sheet.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state.
Methodology:
-
Crystallization: The peptide is crystallized by slowly evaporating the solvent from a concentrated solution or by vapor diffusion methods.
-
Data Collection: A suitable crystal is mounted and exposed to an X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are derived.
Visualizing the Impact and Analysis Workflow
The following diagrams illustrate the logical workflow of conformational analysis and the impact of incorporating sterically hindered amino acids.
Caption: Workflow for the conformational analysis and functional evaluation of peptides containing sterically hindered amino acids.
Caption: Logical relationship showing the effects of incorporating sterically hindered amino acids on peptide properties.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienmag.com [scienmag.com]
- 10. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polarispeptides.com [polarispeptides.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Complex Peptides: A Cost-Benefit Analysis of Boc-L-tert-leucine in Large-Scale Production
For researchers, scientists, and drug development professionals, the economic and scientific viability of large-scale peptide synthesis hinges on the strategic selection of its fundamental building blocks. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-L-tert-leucine, a sterically hindered amino acid derivative, in industrial peptide manufacturing. Through a detailed comparison with its alternatives, supported by experimental data and protocols, this guide aims to equip decision-makers with the necessary information to optimize their synthesis strategies for both cost-efficiency and product quality.
The incorporation of sterically hindered amino acids like L-tert-leucine presents unique challenges in solid-phase peptide synthesis (SPPS), often leading to lower coupling yields and increased side reactions. However, the resulting peptides can exhibit enhanced biological activity and stability, making them attractive candidates for therapeutic development. The choice of protecting group strategy, primarily between the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups, further complicates the decision-making process. This analysis focuses on the economic and performance implications of using Boc-L-tert-leucine in comparison to Boc-L-leucine, Fmoc-L-tert-leucine, and Fmoc-L-leucine in a large-scale production environment.
Cost Analysis: A Balancing Act Between Raw Material Price and Process Efficiency
A primary consideration in any large-scale manufacturing process is the cost of raw materials. While market prices fluctuate, a general trend can be observed for the amino acid derivatives .
| Amino Acid Derivative | Estimated Price per Kilogram (Large-Scale) | Key Cost Considerations |
| Boc-L-tert-leucine | $1,500 - $2,500 | Higher initial cost due to the more complex synthesis of the unnatural amino acid. |
| Boc-L-leucine | $500 - $800 | Generally the most cost-effective option among the four, being a common, natural amino acid derivative. |
| Fmoc-L-tert-leucine | $2,000 - $3,500 | Typically the most expensive due to the combination of the unnatural amino acid and the often higher price of the Fmoc protecting group. |
| Fmoc-L-leucine | $700 - $1,200 | More expensive than its Boc-protected counterpart, reflecting the general price difference between Fmoc and Boc amino acids. |
Note: These are estimated prices for bulk quantities and can vary significantly based on supplier, purity, and market conditions.
While the initial purchase price is a critical factor, a comprehensive cost-benefit analysis must also consider the downstream implications on the overall manufacturing process. The use of a more expensive but more efficient building block can lead to significant savings in terms of reduced solvent consumption, fewer failed sequences, and lower purification costs.
Performance Comparison: The Impact of Steric Hindrance and Protecting Groups
The performance of each amino acid derivative in large-scale SPPS is a critical determinant of its overall value. The following table summarizes key performance indicators based on typical experimental outcomes.
| Performance Metric | Boc-L-tert-leucine | Boc-L-leucine | Fmoc-L-tert-leucine | Fmoc-L-leucine |
| Coupling Efficiency | 85-95% | >99% | 80-90% | >99% |
| Deprotection Yield | >98% | >99% | >98% | >99% |
| Major Side Reactions | Lower incidence of diketopiperazine formation compared to Fmoc strategy. Potential for tert-butylation of sensitive residues during final cleavage. | Low | Higher risk of diketopiperazine formation, especially at the dipeptide stage. | Low |
| Crude Peptide Purity | 70-85% | 85-95% | 65-80% | 85-95% |
| Purification Complexity | Moderate | Low | High | Low |
The steric bulk of the tert-leucine side chain significantly impacts coupling efficiency, often requiring longer reaction times or more potent coupling reagents to achieve satisfactory yields. However, the Boc strategy, in general, can sometimes offer advantages in synthesizing "difficult sequences" by disrupting peptide aggregation.
Experimental Protocols
To provide a practical framework for evaluating these amino acid derivatives, detailed experimental protocols for a comparative synthesis and analysis are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide
Objective: To synthesize the model peptide Ac-Tyr-Gly-Gly-Phe-X-Arg-NH2, where X is L-tert-leucine or L-leucine, using both Boc and Fmoc strategies.
Materials:
-
Rink Amide MBHA resin (for Fmoc synthesis) or MBHA resin (for Boc synthesis)
-
Protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-L-tert-leucine, Fmoc-L-leucine, Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH, Boc-L-tert-leucine, Boc-L-leucine
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection reagents: 20% piperidine in DMF (for Fmoc), 50% TFA in DCM (for Boc)
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Acetic anhydride, pyridine, DMF, DCM, ether
Procedure:
-
Resin Swelling: Swell the appropriate resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Fmoc: Deprotect the Fmoc group from the Rink Amide resin using 20% piperidine in DMF. Couple Fmoc-Arg(Pbf)-OH (3 eq) using HBTU/HOBt (3 eq) and DIEA (6 eq) in DMF for 2 hours.
-
Boc: Couple Boc-Arg(Tos)-OH (3 eq) to the MBHA resin using a standard DCC/HOBt or HBTU protocol.
-
-
Chain Elongation (for both strategies):
-
Deprotection:
-
Fmoc: 20% piperidine in DMF (2 x 10 min).
-
Boc: 50% TFA in DCM (1 x 2 min, 1 x 20 min), followed by neutralization with 10% DIEA in DMF.
-
-
Coupling: Couple the subsequent protected amino acids (3 eq) using HBTU/HOBt (3 eq) and DIEA (6 eq) in DMF for 2 hours. For the sterically hindered tert-leucine derivatives, extend the coupling time to 4 hours or perform a double coupling.
-
-
N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus with a solution of acetic anhydride/pyridine/DMF.
-
Cleavage and Deprotection: Wash the resin thoroughly with DCM and dry. Treat the resin with the cleavage cocktail for 3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Protocol 2: LC-MS Analysis for Purity Assessment and Impurity Identification
Objective: To determine the purity of the crude synthetic peptides and identify any major impurities.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
LC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-65% B over 30 minutes
-
Flow rate: 1 mL/min
-
Detection: UV at 220 nm
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 400-2000
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to determine the percentage purity of the target peptide. Analyze the mass spectra of the main peak and any significant impurity peaks to identify their molecular weights and infer their structures (e.g., deletion sequences, incomplete deprotection).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Decision workflow for selecting a protecting group strategy.
Caption: Simplified signaling pathway of α-conotoxins via the GABA-B receptor.
Conclusion: A Strategic Choice for Optimized Peptide Synthesis
The decision to employ Boc-L-tert-leucine in large-scale peptide synthesis is a multifaceted one that extends beyond a simple comparison of raw material costs. While it presents a higher initial investment compared to its non-hindered counterpart, its use can be justified in specific scenarios. For peptides where the incorporation of L-tert-leucine is crucial for biological activity, the Boc strategy may offer advantages in managing aggregation-prone sequences, potentially leading to higher overall yields and purity after purification compared to the Fmoc approach for the same challenging sequence.
Ultimately, the optimal choice depends on a thorough evaluation of the specific peptide sequence, the scale of production, the available manufacturing infrastructure, and a comprehensive analysis of the total cost of goods. This includes not only the price of the amino acid derivatives but also the associated costs of reagents, solvents, purification, and waste disposal. By carefully weighing these factors, researchers and drug development professionals can make informed decisions to optimize their large-scale peptide synthesis for both economic and scientific success.
Evaluating the impact of N-methylation on the therapeutic properties of peptides.
A strategic chemical modification, N-methylation, is proving to be a powerful tool in overcoming the inherent limitations of peptide-based drugs, significantly enhancing their therapeutic potential. By adding a methyl group to the backbone amide nitrogen of a peptide, researchers can favorably alter its properties, leading to improved metabolic stability, increased cell permeability, and enhanced binding affinity and selectivity.[1][2][3] This guide provides a comparative overview of the impact of N-methylation on peptide therapeutics, supported by experimental data and detailed protocols for key assays.
N-methylation introduces a methyl group that sterically hinders the rotation around the Cα-N bond, thereby restricting the conformational flexibility of the peptide backbone.[2][4] This "conformational constraint" can lock the peptide into a more bioactive conformation, which can lead to more favorable pre-organization for receptor binding.[1] Furthermore, the replacement of an amide hydrogen with a methyl group removes a hydrogen bond donor, which increases the lipophilicity of the peptide and reduces its polarity.[4] These structural and energetic changes are the primary drivers behind the observed improvements in the therapeutic properties of N-methylated peptides.
Enhanced Metabolic Stability
One of the most significant advantages of N-methylation is the increased resistance of peptides to proteolytic degradation.[1][4] The presence of the N-methyl group shields the adjacent peptide bond from cleavage by proteases, leading to a longer plasma half-life and improved bioavailability.[3]
Table 1: Comparison of Metabolic Stability of Peptides and their N-methylated Analogs
| Peptide/Analog | Modification | Half-life in Plasma (t½) | Fold Improvement | Reference |
| cyclo(-PFwKTF-) | Unmodified | - | - | |
| tri-N-methylated analog | 3 N-methyl groups | - | Drastically improved | |
| a-Melanocyte stimulating hormone analog | Linear | - | - | [5] |
| Backbone cyclic N-methylated analogs | N-methylation | Maintained stability | - | [5] |
Improved Cell Permeability and Oral Bioavailability
N-methylation can significantly enhance the ability of peptides to cross cell membranes.[1][6] By reducing the number of hydrogen bond donors, N-methylation decreases the energetic penalty for the peptide to move from an aqueous environment into the lipid bilayer of the cell membrane.[4][7] This improved permeability can lead to enhanced oral bioavailability, a highly desirable property for therapeutic drugs. For instance, a tri-N-methylated analog of a cyclopeptidic somatostatin analog demonstrated an oral bioavailability of 28% in rats.[6]
Table 2: Comparison of Cell Permeability of Peptides and their N-methylated Analogs
| Peptide/Analog | Modification | Permeability (Papp) | Fold Improvement | Reference |
| Poly alanine cyclic hexapeptide library | Unmodified | < 1 × 10⁻⁶ cm/s | - | [8][9] |
| 10 N-methylated analogs | 1-5 N-methyl groups | > 1 × 10⁻⁵ cm/s | >10 | [8][9] |
Modulation of Binding Affinity and Receptor Selectivity
The conformational constraint imposed by N-methylation can pre-organize the peptide into a conformation that is optimal for binding to its target receptor, thereby increasing binding affinity.[1][3] Furthermore, by reducing the conformational flexibility, N-methylation can also lead to enhanced receptor selectivity, as the peptide is less likely to adopt conformations that allow it to bind to off-target receptors.[10] This can result in a more targeted therapeutic effect with fewer side effects.
Table 3: Comparison of Binding Affinity and Selectivity of Peptides and their N-methylated Analogs
| Peptide/Analog | Modification | Binding Affinity (K D ) | Receptor Selectivity | Reference |
| HIV-1 FSS RNA-binding peptides | Unmodified | - | - | [11] |
| N-methylated analogs | N-methylation | Low nanomolar | High | [11] |
| Cyclic peptide integrin ligand | Unmodified | Moderately active | Unselective | [10] |
| Sequentially N-methylated analogs | N-methylation | High activity | Tremendous enhancement | [10] |
Impact on Immunogenicity
While N-methylation offers numerous advantages, its effect on the immunogenicity of peptides is an area of active investigation. The modification can alter the way the peptide is processed and presented to the immune system, potentially leading to either a decreased or, in some cases, an altered immune response.[12][13] Therefore, it is a critical parameter to evaluate during the development of N-methylated peptide therapeutics.
Experimental Protocols
On-Resin N-Methylation of Peptides
A common and efficient method for the site-selective N-methylation of peptides on a solid support involves a three-step procedure using o-nitrobenzenesulfonyl chloride (o-NBS-Cl).[1]
Workflow for On-Resin N-Methylation:
Caption: Workflow for on-resin N-methylation of peptides.
Procedure:
-
Sulfonylation: The peptide-bound resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF). A solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base such as collidine in DMF is added to the resin and agitated.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.
-
Methylation: The sulfonated amine is then methylated using a methylating agent like dimethyl sulfate (Me2SO4) in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Washing: The resin is again washed with DMF and DCM.
-
Desulfonylation: The o-NBS protecting group is removed by treatment with a solution of a reducing agent like 2-mercaptoethanol and a base like DBU in DMF.
-
Washing: A final series of washes with DMF and DCM yields the N-methylated peptide still attached to the resin, ready for the next coupling step.
In Vitro Peptide Stability Assay (Plasma)
This protocol outlines a general procedure to assess the stability of peptides in plasma.
Workflow for In Vitro Peptide Stability Assay:
Caption: General workflow for an in vitro peptide stability assay.
Procedure:
-
Incubation: A solution of the peptide is incubated with plasma (e.g., human, rat) at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic degradation is stopped at each time point by adding a quenching solution, typically a protein-precipitating organic solvent like acetonitrile.
-
Protein Precipitation: The samples are centrifuged to pellet the precipitated plasma proteins.
-
Analysis: The supernatant, containing the remaining intact peptide and any metabolites, is analyzed by a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the intact peptide is determined at each time point, and the data is used to calculate the peptide's half-life in plasma.
Conceptual Impact of N-Methylation
The multifaceted effects of N-methylation on peptide properties can be summarized in the following diagram:
Caption: Conceptual diagram of N-methylation's impact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunogenicity of Generic Peptide Impurities: Current Orthogonal Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Amino-Protecting Groups in Peptide Synthesis: A Comparative Analysis
In the precise world of peptide synthesis, the strategic selection of amino-protecting groups is paramount to achieving high-purity, complex peptide structures. While the acid-labile tert-butyloxycarbonyl (Boc) group has been a cornerstone of solid-phase peptide synthesis (SPPS), a range of alternative protecting groups offering orthogonal removal strategies have become indispensable tools for researchers and drug development professionals. This guide provides an objective comparison of prominent alternatives to Boc—Fmoc, Cbz, Alloc, and Teoc—supported by experimental data and detailed methodologies to inform their application in specific synthetic contexts.
The Principle of Orthogonality
At the heart of modern peptide synthesis lies the principle of orthogonal protection. This strategy employs a set of protecting groups that are removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1][2][3] This is crucial for the synthesis of complex peptides with features such as cyclization, branching, or the incorporation of post-translational modifications. A typical orthogonal strategy involves a temporary Nα-protecting group, which is removed at each coupling step, and permanent side-chain protecting groups that are cleaved only at the final stage of synthesis.
Comparative Analysis of Amino-Protecting Groups
The choice of an Nα-protecting group dictates the overall synthetic strategy, including the choice of resin, side-chain protection, and cleavage conditions. The following sections provide a detailed comparison of the most widely used alternatives to Boc.
Fmoc (9-Fluorenylmethyloxycarbonyl)
The base-labile Fmoc group is the most common alternative to Boc and is the foundation of the widely used Fmoc/tBu orthogonal strategy.[2][] Its mild deprotection conditions make it compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.
Key Features:
-
Deprotection: Cleaved by a secondary amine, typically 20% piperidine in DMF.[5]
-
Orthogonality: Fully orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups.[]
-
Monitoring: The fluorenyl group's strong UV absorbance allows for real-time monitoring of the deprotection step.[6]
-
Automation: The mild conditions and ease of monitoring make Fmoc chemistry highly amenable to automated peptide synthesis.[]
Cbz (Carboxybenzyl)
Also known as Z, the Cbz group is a classic protecting group in peptide chemistry, particularly in solution-phase synthesis.[7] It is removed by catalytic hydrogenolysis, offering an orthogonal cleavage strategy to both acid- and base-labile groups.
Key Features:
-
Deprotection: Typically removed by catalytic hydrogenolysis (H₂/Pd-C).[5]
-
Orthogonality: Orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups.[6]
-
Stability: Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[6]
-
Applications: Useful in fragment condensation strategies and for the protection of amino acids in solution-phase synthesis.
Alloc (Allyloxycarbonyl)
The Alloc group provides an additional layer of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage. It is removed by palladium(0)-catalyzed allyl transfer.[8]
Key Features:
-
Deprotection: Cleaved using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[9]
-
Orthogonality: Orthogonal to Boc, Fmoc, and Cbz protecting groups.
-
Applications: Ideal for on-resin cyclization, branching, and the synthesis of complex peptides requiring multiple levels of selective deprotection.[9]
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
The Teoc group is a silicon-based protecting group that is cleaved by fluoride ions. It offers excellent stability to a wide range of conditions used in peptide synthesis.
Key Features:
-
Deprotection: Removed by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).
-
Orthogonality: Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) protecting groups.
-
Stability: Stable to both acidic and basic conditions, as well as catalytic hydrogenation.
Quantitative Performance Comparison
Direct, head-to-head quantitative comparisons of all five protecting groups under identical conditions are scarce in the literature. However, the following tables summarize available data on their performance characteristics.
Table 1: General Performance Characteristics of Amino-Protecting Groups
| Protecting Group | Deprotection Conditions | Typical Yield per Step | Key Advantages | Common Side Reactions |
| Boc | Strong acid (e.g., TFA) | >99% | Robust, well-established, good for long/hydrophobic peptides. | Formation of t-butyl cations can lead to side-chain alkylation. |
| Fmoc | Base (e.g., 20% piperidine in DMF) | >99% | Mild deprotection, orthogonal to acid-labile groups, automation-friendly. | Diketopiperazine formation at the dipeptide stage, aspartimide formation. |
| Cbz | Catalytic Hydrogenolysis (H₂/Pd-C) | High (in solution) | Orthogonal to acid/base labile groups, promotes crystallinity. | Potential for incomplete removal, catalyst poisoning. |
| Alloc | Pd(0) catalyst + scavenger | >98% (deprotection) | Fully orthogonal to Boc, Fmoc, and Cbz. | Potential for N-allylation if scavenger is inefficient. |
| Teoc | Fluoride ions (e.g., TBAF) | High | Orthogonal to most common protecting groups, very stable. | Cost of reagents can be a factor. |
Table 2: Deprotection Times and Conditions
| Protecting Group | Reagent | Concentration | Solvent | Typical Time |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 15-30 min |
| Fmoc | Piperidine | 20% | Dimethylformamide (DMF) | 5-20 min |
| Cbz | H₂ (1 atm), 10% Pd/C | - | Methanol or Ethanol | 1-4 h |
| Alloc | Pd(PPh₃)₄, Phenylsilane | 0.1-0.2 eq, 10-20 eq | Dichloromethane (DCM) | 30-60 min |
| Teoc | TBAF | 1 M | Tetrahydrofuran (THF) | 1-3 h |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of these protecting groups.
Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: Add the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours.
Cbz-Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid in 1 M aqueous NaOH.
-
Reaction: Cool the solution to 0-5 °C and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH at 9-10 with the addition of 2 M NaOH.
-
Stirring: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Cbz-Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Alloc-Deprotection from a Resin-Bound Peptide
-
Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous and deoxygenated DCM.
-
Reagent Addition: Add a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents) in DCM, followed by a scavenger such as phenylsilane (10-20 equivalents).
-
Reaction: Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to remove palladium residues), DMF, and finally DCM.
Teoc-Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid in a mixture of dioxane and water.
-
Base Addition: Add a base such as triethylamine or sodium bicarbonate.
-
Reagent Addition: Add 2-(trimethylsilyl)ethyl p-nitrophenyl carbonate (Teoc-ONp) or a similar activated Teoc reagent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up: Perform a standard aqueous work-up and extract the product with an organic solvent.
Teoc-Deprotection
-
Dissolution: Dissolve the Teoc-protected peptide in an anhydrous aprotic solvent such as THF.
-
Reagent Addition: Add a solution of TBAF (1 M in THF, 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Work-up: Quench the reaction with water and perform a standard work-up to isolate the deprotected peptide.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of peptide synthesis and the chemical mechanisms involved.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid proper disposal procedures
Essential Guidance for Laboratory Personnel
The proper disposal of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides a step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The fundamental principle is that a comprehensive disposal plan must be in place before any work with the chemical begins.[1]
Hazard Assessment and Classification
Personal Protective Equipment (PPE)
Prior to handling the chemical for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat or apron. | Protects skin and personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dusts or vapors.[4] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate : Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.[4]
-
Containment : Prevent the spill from spreading or entering drains.[5]
-
Absorption : For liquid spills, absorb the material with an inert substance such as diatomite, sand, or a universal binder. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection : Place all contaminated materials (absorbent, spilled substance, and cleaning materials) into a designated, sealed, and properly labeled hazardous waste container.[6]
-
Decontamination : Clean the spill surface thoroughly. Scrubbing the area with alcohol may be an effective decontamination method.
Waste Disposal Procedure
The disposal of this compound must adhere to all federal, state, and local regulations.[3][5]
-
Waste Segregation : Do not mix this chemical waste with other waste streams, particularly incompatible materials.[1][5][7] Keep it in its original or a compatible, designated container.[1][5]
-
Container Management :
-
Labeling :
-
Storage :
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management company for pickup and disposal.[8]
-
Waste materials must be disposed of in accordance with national and local regulations, typically via incineration or at an approved hazardous waste facility.[5][9]
-
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Essential Safety and Operational Guide for Handling 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (Boc-L-tert-leucine). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile and Hazards
This compound is a derivative of the amino acid leucine and is commonly used in peptide synthesis. While comprehensive hazard data may not always be readily available for specific research chemicals, information from Safety Data Sheets (SDS) and structurally similar compounds indicates that this substance should be handled with care.
The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles.[5] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Double gloving is recommended for extended operations.[5] | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills.[5][6] | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[5] | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Necessary when handling the powder outside of a certified chemical fume hood or when there is a risk of generating dust. |
| Additional Protection | Face shield and acid-resistant apron. | Recommended when handling large quantities or when there is a significant splash risk.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Precautionary Measures:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when working with the solid form to avoid inhalation of dust.[6]
-
Work Area: Ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Before starting any work, locate the nearest safety shower and eyewash station. Confirm they are accessible and in good working order.[5]
2. Donning PPE:
-
Put on a fully buttoned laboratory coat.
-
Wear chemical safety goggles.
-
If your risk assessment dictates, put on a respirator.
-
Finally, don nitrile gloves, ensuring the cuffs overlap with the sleeves of your lab coat.[5]
3. Handling the Compound:
-
When weighing the solid, perform this task in a fume hood or a designated weighing enclosure to minimize dust dispersion.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Should accidental contact occur, follow the first-aid measures outlined below.
4. Post-Handling Procedures:
-
After completing your work, decontaminate the work area.
-
Properly remove and dispose of gloves to prevent cross-contamination.
-
Thoroughly wash your hands with soap and water.[5]
-
Remove your safety goggles and lab coat.
First-Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][7]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water. Consult a doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated bench paper, should be collected in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not mix with other incompatible waste streams.[6][8]
-
Container Disposal: Empty containers should be handled as if they contain the product. Do not reuse empty containers.[8]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[8][9]
Workflow for Safe Handling and Disposal
Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemical-label.com [chemical-label.com]
- 3. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
